Z-Vad-amc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H34N4O9 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
(3S)-4-[(4-methyl-2-oxochromen-7-yl)amino]-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H34N4O9/c1-16(2)26(34-30(41)42-15-19-8-6-5-7-9-19)29(40)31-18(4)27(38)33-22(14-24(35)36)28(39)32-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H,31,40)(H,32,39)(H,33,38)(H,34,41)(H,35,36)/t18-,22-,26-/m0/s1 |
InChI Key |
HROCWSYDFDEDGG-DOPYIHRPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Z-VAD-AMC: A Technical Guide to its Application as a Fluorogenic Substrate for Caspase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key family of proteases central to the execution of apoptosis is the caspases (cysteine-aspartic proteases). The detection and quantification of caspase activity are therefore critical for research in numerous fields, including cancer biology, neurodegenerative diseases, and immunology, as well as for the discovery and development of novel therapeutics.
This technical guide provides an in-depth overview of the use of Z-VAD-AMC (Carbobenzoxy-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) as a fluorogenic substrate for the detection of caspase activity. It will cover the underlying principles of the assay, detailed experimental protocols, and data interpretation. Furthermore, this guide will clarify the distinction between the fluorogenic substrate this compound and the pan-caspase inhibitor Z-VAD-FMK, with which it is often conflated.
Principle of Fluorogenic Caspase Assays
Fluorogenic assays for caspase activity are based on the principle of detecting the cleavage of a specific peptide substrate that is conjugated to a fluorescent reporter molecule. In the case of this compound, the tetrapeptide sequence Val-Ala-Asp (VAD) is recognized by certain caspases. This peptide is linked to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC).
In its intact form, the this compound substrate is weakly fluorescent. However, upon cleavage of the peptide bond following the aspartate residue by an active caspase, the free AMC molecule is released. Free AMC is highly fluorescent, with an excitation maximum around 340-380 nm and an emission maximum at approximately 440-460 nm.[1][2][3] The increase in fluorescence intensity is directly proportional to the amount of active caspase in the sample, allowing for a quantitative measurement of enzyme activity.
It is crucial to distinguish this compound, the substrate, from Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone). Z-VAD-FMK is a cell-permeant, irreversible pan-caspase inhibitor that binds to the catalytic site of caspases, thereby blocking their activity.[4][5] While both compounds interact with caspases, their functions and applications in research are diametrically opposed: one measures activity, while the other inhibits it.
Caspase Signaling Pathways
Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. There are two main pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[6][7]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[7] This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[7] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active caspase-8 then directly activates downstream effector caspases, such as caspase-3 and -7.[6][8]
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[7] Cytosolic cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome.[7] The apoptosome then recruits and activates pro-caspase-9.[6][7] Active caspase-9, in turn, cleaves and activates effector caspases like caspase-3 and -7.[6]
Both pathways converge on the activation of effector caspases, which are responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data for this compound and Related Reagents
The following tables summarize key quantitative parameters for this compound and the fluorescent product AMC. This data is essential for experimental design and data analysis.
| Parameter | Value | Reference |
| This compound | ||
| Excitation (Intact) | ~330 nm | [9] |
| Emission (Intact) | ~390 nm | [9] |
| Free AMC | ||
| Excitation (Cleaved) | 340-380 nm | [1][2][3] |
| Emission (Cleaved) | 440-460 nm | [1][2][3] |
Table 1: Spectroscopic properties of this compound and free AMC.
| Caspase Substrate | Optimal Peptide Sequence | Target Caspases |
| Z-YVAD-AMC | YVAD | Caspase-1 |
| Z-VDVAD-AMC | VDVAD | Caspase-2 |
| Z-DEVD-AMC | DEVD | Caspase-3, -7 |
| Z-VEID-AMC | VEID | Caspase-6 |
| Z-IETD-AMC | IETD | Caspase-8 |
| Z-LEHD-AMC | LEHD | Caspase-9 |
Table 2: Specificity of various AMC-based fluorogenic caspase substrates.[1]
Experimental Protocols
Protocol 1: In Vitro Caspase Activity Assay in Cell Lysates
This protocol describes the measurement of caspase activity in a cell lysate preparation.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (or other specific caspase substrate)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Black, flat-bottom 96-well microplate
-
Fluorometer with appropriate filters for AMC detection
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis by treating the cells with the chosen agent for the appropriate duration. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (suspension cells) or scraping (adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the cytosolic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the caspase activity.
-
-
Assay Setup:
-
Dilute the cell lysates to the same protein concentration in the assay buffer.
-
In a black 96-well microplate, add a specific volume of the diluted cell lysate to each well (e.g., 50 µL).
-
Prepare a working solution of the this compound substrate in the assay buffer at the desired final concentration (typically 20-50 µM).
-
Add an equal volume of the substrate working solution to each well to initiate the reaction (e.g., 50 µL).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed fluorometer.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a no-lysate control) from all readings.
-
Calculate the rate of increase in fluorescence (slope of the kinetic curve) for each sample.
-
Normalize the caspase activity to the protein concentration of the lysate.
-
Protocol 2: High-Throughput Screening of Caspase Inhibitors
This protocol is adapted for screening potential caspase inhibitors in a high-throughput format.
Materials:
-
Purified active caspase (e.g., recombinant caspase-3)
-
Assay buffer (as in Protocol 1)
-
This compound substrate
-
Library of potential inhibitor compounds dissolved in DMSO
-
Black, flat-bottom 96-well or 384-well microplate
-
Fluorometer
Procedure:
-
Assay Setup:
-
In each well of the microplate, add the assay buffer.
-
Add a small volume of each inhibitor compound from the library to individual wells. Include a positive control (no inhibitor) and a negative control (a known potent caspase inhibitor).
-
Add a fixed amount of purified active caspase to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound in the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the fluorescence kinetically or at a fixed endpoint as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive control (no inhibitor).
-
Compounds that significantly reduce the rate of fluorescence increase are identified as potential caspase inhibitors.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate autohydrolysis | Prepare fresh substrate solution before use. Run a "no-enzyme" control to subtract background.[3][10] |
| Contaminated reagents | Use high-purity, sterile reagents and water.[3][10] | |
| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.[3] |
| Incorrect wavelength settings | Verify the excitation and emission wavelengths on the fluorometer.[3] | |
| Non-linear Reaction Progress | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time.[11] |
| Photobleaching | Minimize exposure of the plate to the excitation light. Take single endpoint readings if possible.[3] |
Table 3: Common troubleshooting tips for AMC-based caspase assays.
Conclusion
This compound and other AMC-based fluorogenic substrates are powerful tools for the sensitive and quantitative measurement of caspase activity. A thorough understanding of the assay principles, adherence to detailed protocols, and awareness of potential pitfalls are essential for obtaining reliable and reproducible data. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize these assays in their studies of apoptosis and related cellular processes. By carefully selecting the appropriate substrate and controls, these methods can provide valuable insights into the mechanisms of cell death and aid in the discovery of novel therapeutic agents.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. benchchem.com [benchchem.com]
- 6. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Z-Vad-amc for Detecting Caspase Activity in Cell Lysates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Z-Vad-amc (Z-Val-Ala-Asp-7-amino-4-methylcoumarin), a fluorogenic substrate for the detection of caspase activity in cell lysates. Caspases, a family of cysteine-aspartic proteases, are central to the execution of programmed cell death (apoptosis) and inflammation. The ability to accurately measure their activity is crucial for research in numerous fields, including cancer biology, neurodegenerative diseases, and immunology, as well as for the discovery and development of novel therapeutics.
Core Principle: The Chemistry of Detection
The this compound assay is based on a straightforward enzymatic reaction. This compound is a synthetic peptide composed of three amino acids (Valine-Alanine-Aspartic acid) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The peptide sequence is recognized by certain caspases. In its intact form, the this compound substrate is weakly fluorescent. However, upon cleavage by an active caspase at the aspartate residue, the AMC fluorophore is released. Free AMC is highly fluorescent, and its fluorescence can be measured using a fluorometer. The intensity of the fluorescence is directly proportional to the amount of active caspase in the sample.
The excitation and emission maxima for free AMC are in the range of 340-360 nm and 440-460 nm, respectively.
Caspase Signaling Pathways: The Context for Activity
Caspase activation is a hallmark of apoptosis, which can be initiated through two primary pathways: the intrinsic and extrinsic pathways. Understanding these pathways is essential for interpreting caspase activity data.
The Extrinsic Pathway
The extrinsic pathway is triggered by extracellular signals, such as the binding of death ligands (e.g., FasL or TNF-α) to their corresponding death receptors on the cell surface.[1] This binding event leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Active caspase-8 can then directly cleave and activate executioner caspases, such as caspase-3, leading to the dismantling of the cell.
The Intrinsic Pathway
The intrinsic, or mitochondrial, pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal.[2] These signals lead to the release of cytochrome c from the mitochondria into the cytoplasm. In the cytoplasm, cytochrome c binds to Apaf-1, which then activates the initiator caspase-9.[2] Active caspase-9, in turn, activates executioner caspases like caspase-3, culminating in apoptosis.
Quantitative Data and Substrate Specificity
While this compound is often marketed as a substrate for caspase-1 and caspase-9, it's important to note that there can be cross-reactivity with other caspases. The Val-Ala-Asp sequence is not exclusively recognized by a single caspase. For instance, studies have shown that various caspases can cleave substrates with similar peptide sequences.
| Substrate | Target Caspase(s) | kcat/KM (M⁻¹s⁻¹) | Notes |
| Ac-YVAD-AMC | Caspase-1 | 6.6 x 10³ | A close analog to this compound, indicating expected efficiency for Caspase-1. |
| Ac-WEHD-AMC | Caspase-1 | 3.34 x 10⁶ | A highly efficient substrate for Caspase-1.[3] |
| Z-VAD-FMK | Pan-caspase inhibitor | N/A | Irreversibly binds to the catalytic site of most caspases.[4] |
This table summarizes kinetic data for this compound and related compounds. The kcat/KM value is a measure of the enzyme's catalytic efficiency.
Experimental Protocols
The following are detailed protocols for the preparation of cell lysates and the subsequent measurement of caspase activity using this compound.
Preparation of Cell Lysates
From Adherent Cells:
-
Induce apoptosis in your cells using the desired method.
-
Carefully aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol) to the plate.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new tube and keep it on ice. The lysate is now ready for the caspase activity assay.
From Suspension Cells:
-
Induce apoptosis in your cells using the desired method.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer.
-
Incubate on ice for 10-15 minutes, with occasional vortexing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new tube and keep it on ice.
Caspase Activity Assay
The following workflow outlines the general steps for a caspase activity assay using this compound.
Detailed Protocol:
-
Prepare a 2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 10 mM DTT).
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Set up the Assay: In a 96-well black plate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of protein)
-
50 µL of 2X Reaction Buffer
-
-
Initiate the Reaction: Add 2 µL of the 10 mM this compound stock solution to each well for a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Controls:
-
Blank: 50 µL of lysis buffer + 50 µL of 2X Reaction Buffer + 2 µL of this compound stock.
-
Negative Control: Lysate from untreated, non-apoptotic cells.
-
Inhibitor Control: Pre-incubate the apoptotic lysate with a pan-caspase inhibitor like Z-VAD-FMK (at a final concentration of 20-50 µM) for 30 minutes at 37°C before adding the this compound substrate.[5]
Applications in Drug Development
The detection of caspase activity using fluorogenic substrates like this compound is a powerful tool in drug discovery and development.
-
High-Throughput Screening (HTS): The assay is readily adaptable for HTS to identify compounds that either induce or inhibit apoptosis. Libraries of small molecules can be screened to find potential cancer therapeutics (apoptosis inducers) or drugs to treat diseases characterized by excessive cell death (apoptosis inhibitors).
-
Mechanism of Action Studies: For a compound of interest, this assay can help determine if it acts through the activation of caspase-dependent pathways.
-
Toxicity Screening: this compound can be used in early-stage drug development to assess the potential of a compound to induce off-target apoptosis and cellular toxicity.
Conclusion
This compound is a valuable and widely used tool for the sensitive detection of caspase activity in cell lysates. Its ease of use, coupled with the ability to quantify enzymatic activity, makes it an indispensable assay for researchers in both academic and industrial settings. By providing a deeper understanding of the molecular mechanisms of cell death, the this compound assay continues to contribute significantly to the advancement of biomedical research and the development of new therapies for a wide range of diseases.
References
- 1. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
Z-Vad-amc and its relationship to pan-caspase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), a pivotal tool in the study of apoptosis and other caspase-mediated cellular processes. As a cell-permeable, irreversible pan-caspase inhibitor, Z-VAD-FMK has been instrumental in elucidating the roles of caspases in health and disease. This document details its mechanism of action, inhibitory profile, and applications, offering comprehensive experimental protocols and visual aids to facilitate its effective use in a research setting.
Introduction to Caspases and Z-VAD-FMK
Caspases are a family of cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[1] They are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage. Caspases can be broadly categorized into two groups: initiator caspases (e.g., caspase-2, -8, -9, -10) and effector or executioner caspases (e.g., caspase-3, -6, -7). Initiator caspases are activated by specific cellular signals, and they, in turn, activate the effector caspases, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Z-VAD-FMK is a synthetic peptide that acts as a broad-spectrum, irreversible inhibitor of caspases.[2][3] Its cell-permeable nature allows it to be used effectively in both cell culture and in vivo models.[1] The peptide sequence Val-Ala-Asp is recognized by the active site of caspases, and the fluoromethylketone (FMK) moiety allows it to form a covalent bond with the catalytic cysteine residue, leading to irreversible inhibition.[1] This potent and broad inhibitory activity makes Z-VAD-FMK an invaluable reagent for studying caspase-dependent signaling pathways.
Mechanism of Action
Z-VAD-FMK functions as an irreversible inhibitor by targeting the catalytic site of caspases.[1] The mechanism involves the aspartate residue in the inhibitor's sequence mimicking the natural substrate's P1 residue, which directs it to the caspase's active site. The fluoromethylketone group then reacts with the cysteine residue in the catalytic site, forming a stable thioether linkage. This covalent modification permanently inactivates the enzyme, thereby blocking all downstream proteolytic events.
Quantitative Inhibitory Profile
| Caspase Target | Reported IC50 / Potency | Reference |
| Pan-Caspase | General IC50 range: 0.0015 - 5.8 mM | [2] |
| Human Caspases 1, 3-10 | Potent inhibitor | [1] |
| Human Caspase-2 | Exceptionally weak inhibition | [1] |
| Murine Caspase-1 | Potent inhibitor | [1] |
| Murine Caspase-3 | Potent inhibitor | [1] |
| Murine Caspase-11 | Potent inhibitor | [1] |
| All Caspases (general) | Low to mid-nanomolar concentrations | [4] |
Note: The broad IC50 range reported in some sources reflects the variability in experimental conditions, cell types, and specific caspases being assayed.
Signaling Pathways and Z-VAD-FMK
Inhibition of Apoptosis
Z-VAD-FMK is most commonly used to inhibit apoptosis. By blocking both initiator and effector caspases, it can halt the progression of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Figure 1: Inhibition of Apoptotic Pathways by Z-VAD-FMK.
Induction of Necroptosis
Interestingly, while Z-VAD-FMK blocks apoptosis, it can promote a form of programmed necrosis called necroptosis.[3][5] This occurs because caspase-8 normally cleaves and inactivates key proteins in the necroptosis pathway, RIPK1 and RIPK3. When Z-VAD-FMK inhibits caspase-8, this cleavage is prevented, allowing RIPK1 and RIPK3 to activate MLKL, leading to plasma membrane rupture and necroptotic cell death.[3][5]
Figure 2: Induction of Necroptosis by Z-VAD-FMK via Caspase-8 Inhibition.
Experimental Protocols
In Vitro Use: Inhibition of Apoptosis in Cell Culture
This protocol provides a general guideline for using Z-VAD-FMK to inhibit apoptosis in cultured cells. The optimal concentration and incubation time should be determined empirically for each cell type and apoptotic stimulus.
Materials:
-
Z-VAD-FMK powder
-
High-purity, anhydrous DMSO
-
Complete cell culture medium
-
Cells of interest
-
Apoptosis-inducing agent
-
Sterile microcentrifuge tubes and pipette tips
Protocol:
-
Reconstitution of Z-VAD-FMK:
-
Prepare a stock solution of Z-VAD-FMK, typically at 20 mM, by dissolving it in DMSO. For example, to make a 20 mM stock from a 1 mg vial (MW: 467.5 g/mol ), add 107 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months.
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere or reach the desired confluency.
-
Prepare a working solution of Z-VAD-FMK by diluting the 20 mM stock in complete culture medium. A final concentration in the range of 10-100 µM is commonly used.[3] For example, to achieve a final concentration of 20 µM, dilute the 20 mM stock 1:1000 in the culture medium.
-
It is crucial to include a vehicle control (DMSO alone) at the same final concentration as the Z-VAD-FMK-treated samples, as DMSO can have cytotoxic effects at concentrations above 1.0%.
-
Pre-treat the cells with the Z-VAD-FMK working solution or vehicle control for a period of 30 minutes to 2 hours before adding the apoptotic stimulus. This allows the inhibitor to permeate the cells.
-
Induce apoptosis using the desired agent (e.g., etoposide, TNF-α, staurosporine).
-
Incubate the cells for the required duration of the experiment.
-
-
Analysis of Apoptosis Inhibition:
-
Harvest the cells and assess apoptosis using standard methods, such as:
-
Annexin V/Propidium Iodide staining followed by flow cytometry.
-
TUNEL assay to detect DNA fragmentation.
-
Western blot for cleaved caspase-3 or cleaved PARP.
-
Caspase activity assays (e.g., Caspase-Glo® assays).
-
-
Figure 3: General Experimental Workflow for In Vitro Apoptosis Inhibition.
In Vivo Use: Murine Model of Endotoxic Shock
Z-VAD-FMK can be administered in vivo to study the systemic effects of caspase inhibition. This protocol is adapted from studies on endotoxic shock.[3]
Materials:
-
Z-VAD-FMK
-
Vehicle (e.g., sterile saline or DMSO/saline mixture)
-
Experimental animals (e.g., C57BL/6 mice)
-
Lipopolysaccharide (LPS)
-
Sterile syringes and needles
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the facility for at least one week before the experiment.
-
Randomly assign animals to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, Z-VAD-FMK + LPS).
-
-
Preparation and Administration of Z-VAD-FMK:
-
Prepare the Z-VAD-FMK solution for injection. Dosing can range from 5 to 20 µg/g of body weight.[3] The vehicle should be appropriate for the route of administration (e.g., intraperitoneal). If using DMSO, ensure the final concentration is non-toxic.
-
Administer Z-VAD-FMK or the vehicle control to the mice, typically 2 hours prior to the challenge.
-
-
Induction of Endotoxic Shock:
-
Induce endotoxic shock by administering LPS (e.g., 10 µg/g body weight) via intraperitoneal injection.[3]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for signs of distress and survival rates over a defined period.
-
At specified time points (e.g., 6 or 12 hours post-LPS), collect samples for analysis.[3]
-
Serum can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) by ELISA.
-
Tissues (e.g., liver, lung) can be harvested for histological analysis (H&E staining) or to detect apoptotic cells (TUNEL staining).[3]
-
Applications in Research and Drug Development
-
Elucidating Cell Death Pathways: Z-VAD-FMK is a fundamental tool for distinguishing between caspase-dependent apoptosis and caspase-independent cell death mechanisms like necroptosis.
-
Inflammation Research: By inhibiting inflammatory caspases (e.g., caspase-1), Z-VAD-FMK helps in studying inflammasome activation and the processing of pro-inflammatory cytokines like IL-1β and IL-18.[1]
-
Disease Models: It has been used in various in vivo models to explore the therapeutic potential of caspase inhibition in conditions like endotoxic shock, ischemia-reperfusion injury, and neurodegenerative diseases.[5]
-
Drug Discovery: While Z-VAD-FMK itself is primarily a research tool due to potential off-target effects and cytotoxicity of metabolites, it serves as a benchmark compound for the development of more specific and clinically viable caspase inhibitors.[6] Several pan-caspase and specific caspase inhibitors have been advanced to clinical trials for liver diseases and inflammatory disorders.[7]
Conclusion
Z-VAD-FMK remains an indispensable reagent for researchers studying the intricate roles of caspases in cellular physiology and pathology. Its ability to broadly and irreversibly inhibit these key proteases provides a powerful method for dissecting signaling pathways and validating the involvement of caspases in various biological processes. A thorough understanding of its mechanism, including its potential to induce necroptosis, is critical for the accurate interpretation of experimental results. The protocols and data presented in this guide offer a framework for the effective application of Z-VAD-FMK in both basic research and the early stages of therapeutic development.
References
- 1. invivogen.com [invivogen.com]
- 2. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to Exploring Cell Death Mechanisms with Z-VAD-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Z-VAD-AMC as a critical tool for quantifying caspase activity, a cornerstone of apoptosis research. We will detail the underlying biochemical principles, provide comprehensive experimental protocols, and illustrate the key signaling pathways and workflows involved in studying programmed cell death.
Introduction to Cell Death and the Role of Caspases
Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The primary forms of regulated cell death include apoptosis, necroptosis, and pyroptosis.
-
Apoptosis: A non-inflammatory, "silent" form of cell suicide characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. It is executed by a family of cysteine proteases known as caspases.[1][2][3]
-
Necroptosis: A regulated, pro-inflammatory form of necrosis that is independent of caspases and is activated when apoptosis is blocked.[4][5] It is mediated by kinases RIPK1 and RIPK3, and the pseudokinase MLKL.[5]
-
Pyroptosis: A highly inflammatory cell death pathway typically triggered by microbial infections.[4] It is dependent on the activation of inflammatory caspases, such as caspase-1, which cleaves Gasdermin D to form pores in the cell membrane.[1][4]
Caspases are central to the apoptotic process. They exist as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[6] This cascade involves initiator caspases (e.g., caspase-8, caspase-9) that respond to pro-apoptotic signals and executioner caspases (e.g., caspase-3, caspase-7) that cleave a multitude of cellular substrates, leading to the dismantling of the cell.[3][7]
The this compound Fluorogenic Substrate
This compound is a fluorogenic substrate designed to measure the activity of caspases. It consists of the peptide sequence Val-Ala-Asp (Valine-Alanine-Aspartate) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a benzyloxycarbonyl group (Z).
Principle of Detection: The peptide-AMC conjugate is essentially non-fluorescent. Active caspases recognize the Aspartate (D) residue in the VAD sequence and cleave the amide bond between the peptide and the AMC molecule.[8] The release of free AMC results in a significant increase in fluorescence, which can be measured and is directly proportional to the level of active caspases in the sample.[9]
Data Presentation: Properties and Assay Parameters
Quantitative data is crucial for interpreting cell death assays. The following tables summarize the key spectroscopic properties of this compound and typical concentrations used in a caspase activity assay.
Table 1: Spectroscopic Properties of this compound and Cleavage Product
| Compound | State | Excitation Max (nm) | Emission Max (nm) | Fluorescence |
|---|---|---|---|---|
| This compound | Unconjugated Substrate | ~330 | ~390 | Weak[10][11] |
| 7-Amino-4-methylcoumarin (AMC) | Released Fluorophore | 340 - 360 | 440 - 460 | Strong[8] |
Table 2: Typical Reagent Concentrations for Caspase Activity Assay
| Reagent | Stock Concentration | Working Concentration | Purpose |
|---|---|---|---|
| This compound | 10 mM in DMSO | 20 - 50 µM | Fluorogenic substrate[12] |
| Dithiothreitol (DTT) | 1 M in H₂O | 5 - 10 mM | Reducing agent for caspases[10] |
| Cell Lysate Protein | N/A | 20 - 50 µg per well | Source of caspase enzymes |
| Z-VAD-FMK (Inhibitor) | 20 mM in DMSO | 20 - 50 µM | Pan-caspase inhibitor for control wells[13] |
Signaling Pathways in Cell Death
Understanding the core signaling pathways is essential for interpreting data from this compound assays. Caspases are the central executioners of apoptosis, which can be triggered by two main pathways.
-
Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to cell surface death receptors.[3][14] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.[15]
-
Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals like DNA damage.[2] This results in the release of cytochrome c from the mitochondria, which binds to Apaf-1 to form the apoptosome, a complex that activates initiator caspase-9.[7]
Both pathways converge on the activation of executioner caspases-3, -6, and -7, which carry out the systematic destruction of the cell.
Experimental Protocols
This section provides a detailed methodology for a standard caspase activity assay using this compound in a 96-well microplate format.
A. Experimental Workflow Overview
The process involves treating cells, preparing a cell lysate, performing the enzymatic reaction with this compound, and measuring the fluorescent signal.
B. Detailed Methodology
1. Materials and Reagents:
-
Cells of interest cultured in appropriate plates.
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide) for positive control.
-
Pan-caspase inhibitor Z-VAD-FMK for inhibitor control.[13]
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, pH 7.4).
-
2X Reaction Buffer (e.g., 40 mM HEPES, 20% Glycerol, 4 mM DTT, pH 7.5).
-
This compound substrate (10 mM stock in DMSO).
-
Black, clear-bottom 96-well microplate.
-
Fluorescence microplate reader.
2. Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with your compound of interest, vehicle control, and a positive control (e.g., 1 µM Staurosporine for 4 hours) to induce apoptosis. For an inhibitor control, pre-incubate a set of cells with 20-50 µM Z-VAD-FMK for 1 hour before adding the apoptosis inducer.[16][17]
-
Cell Lysis:
-
After treatment, gently wash cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay. This is critical for normalizing caspase activity to the amount of protein.
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix of the 2X Reaction Buffer containing this compound. For each reaction, you will need 50 µL of 2X Reaction Buffer with a final this compound concentration of 50 µM. (e.g., For 10 reactions (10 x 50 µL = 500 µL), mix 500 µL of 2X Reaction Buffer with 2.5 µL of 10 mM this compound stock).
-
-
Enzymatic Reaction:
-
Add 50 µL of the substrate-containing reaction buffer to each well. The total volume should be 100 µL.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Fluorescence Measurement:
-
Incubate the plate at room temperature or 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation set to ~350 nm and emission to ~450 nm.
-
Kinetic Reading: Record fluorescence every 5-10 minutes for 1-2 hours.[18] This is the preferred method as it shows the rate of reaction.
-
Endpoint Reading: If a kinetic reading is not possible, take a single measurement after a fixed incubation time (e.g., 60 minutes).[18]
-
C. Data Analysis:
-
Subtract the background fluorescence (from a "no lysate" control well) from all readings.
-
Normalize the fluorescence signal to the protein concentration for each sample.
-
For kinetic data, determine the rate of reaction (Vmax), which corresponds to the slope of the linear portion of the fluorescence vs. time curve.
-
Express the results as Relative Fluorescence Units (RFU) or as a fold change in caspase activity compared to the vehicle-treated control group.
Table 3: Example Data from a Caspase-3/7 Activity Assay in Jurkat Cells
| Treatment Condition | Caspase Activity (RFU/min/µg protein) | Fold Change vs. Control |
|---|---|---|
| Vehicle Control (DMSO) | 15.2 ± 1.8 | 1.0 |
| Staurosporine (1 µM) | 185.5 ± 12.3 | 12.2 |
| Staurosporine + Z-VAD-FMK (50 µM) | 20.1 ± 2.5 | 1.3 |
| Test Compound X (10 µM) | 98.7 ± 9.1 | 6.5 |
(Note: Data is illustrative and based on typical experimental outcomes.)
Conclusion
The this compound substrate provides a robust and sensitive method for quantifying caspase activity, offering critical insights into the induction of apoptosis. When used with appropriate controls, such as the pan-caspase inhibitor Z-VAD-FMK, this assay allows researchers to specifically measure caspase-dependent cell death and distinguish it from other pathways like necroptosis. This makes it an indispensable tool for basic research, drug discovery, and the broader study of cellular fate.
References
- 1. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Regulated Cell Death Pathways in COPD: Mechanisms and Therapeutic Strategies [mdpi.com]
- 3. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 4. Pyroptosis versus necroptosis: similarities, differences, and crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. biotium.com [biotium.com]
- 12. Caspase-3-Dependent Proteolytic Cleavage of Protein Kinase Cδ Is Essential for Oxidative Stress-Mediated Dopaminergic Cell Death after Exposure to Methylcyclopentadienyl Manganese Tricarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 14. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Caspase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
The Role of the AMC Group in Z-VAD-AMC: A Technical Guide for Fluorogenic Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of the 7-amino-4-methylcoumarin (B1665955) (AMC) group within the context of the fluorogenic caspase substrate, Z-VAD-AMC (Z-Val-Ala-Asp-AMC). This document outlines the core principles of its mechanism of action, presents key quantitative data, details experimental protocols for its use, and provides visual diagrams to illustrate critical pathways and workflows.
Core Concept: The Fluorogenic Principle of this compound
This compound is a synthetic peptide substrate designed to measure the activity of caspases, a family of cysteine proteases that are pivotal executioners of apoptosis (programmed cell death) and are involved in inflammation. The functionality of this compound as a reporter molecule hinges on the clever conjugation of a caspase recognition motif (Z-VAD) to a fluorophore (AMC).
The peptide sequence, Val-Ala-Asp, is recognized by various caspases, with a particular affinity for caspase-1. The N-terminus is protected by a benzyloxycarbonyl (Z) group. The C-terminus is covalently linked to the 7-amino-4-methylcoumarin (AMC) group.
The fundamental principle of the assay lies in the phenomenon of fluorescence quenching. In the intact this compound molecule, the AMC fluorophore is non-fluorescent or exhibits very low fluorescence. This is because the peptide moiety effectively quenches its fluorescent properties. Upon the introduction of active caspases, the enzyme recognizes the Aspartate (Asp) residue in the peptide sequence and cleaves the amide bond between the aspartate and the AMC molecule. This cleavage event liberates the free AMC, which, in its unconjugated form, is highly fluorescent.
The intensity of the emitted fluorescence is directly proportional to the amount of AMC released, which in turn is a direct measure of the caspase activity in the sample. This allows for a sensitive and quantitative assessment of caspase activation, a key biomarker for apoptosis and certain inflammatory conditions.
Distinguishing this compound (Substrate) from Z-VAD-FMK (Inhibitor)
It is crucial to differentiate the fluorogenic substrate this compound from the pan-caspase inhibitor Z-VAD-FMK. While both molecules share the Z-VAD peptide sequence for caspase recognition, their functional groups and mechanisms of action are fundamentally different.
-
This compound (Substrate): As detailed above, this molecule is cleaved by active caspases, leading to a fluorescent signal. It is a tool for measuring caspase activity.
-
Z-VAD-FMK (Inhibitor): This compound contains a fluoromethylketone (FMK) group, which allows it to form an irreversible covalent bond with the catalytic cysteine residue in the active site of caspases.[1][2] This binding event permanently inactivates the enzyme. Z-VAD-FMK is a potent, cell-permeable, and broad-spectrum caspase inhibitor used to block apoptosis and caspase-mediated inflammation in experimental settings.[1][3]
Data Presentation: Properties of this compound
The following tables summarize the key quantitative data for this compound and the liberated AMC fluorophore.
| Property | Value | Reference(s) |
| Chemical Formula | C30H34N4O9 | [4] |
| Molecular Weight | 594.6 g/mol | [4] |
| Solubility | Soluble in DMSO (e.g., 1 mg/mL) | [4] |
| Storage | Store at -20°C, protected from light | [4] |
| Parameter | Wavelength (nm) | Reference(s) |
| AMC Excitation Maximum | 340-360 | [4] |
| AMC Emission Maximum | 440-460 | [4] |
Experimental Protocols: Fluorometric Caspase Activity Assay
This section provides a detailed methodology for a typical fluorometric caspase activity assay using this compound.
Reagent Preparation
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM Dithiothreitol (DTT) (add fresh before use).
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh before use).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in aliquots at -20°C, protected from light.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of free AMC in DMSO to generate a standard curve. Store in aliquots at -20°C.
Cell Lysate Preparation
-
Induce apoptosis in your cell culture model using the desired stimulus. Include a non-induced control group.
-
For adherent cells, scrape and collect them. For suspension cells, directly collect them.
-
Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C. Discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again. Carefully remove the supernatant.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 106 cells).
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is your sample lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for later normalization of caspase activity.
Caspase Activity Assay
-
On a 96-well black microplate, add 50 µL of each cell lysate to separate wells.
-
Prepare an AMC standard curve by making serial dilutions of the AMC stock solution in 1X Reaction Buffer. Add 100 µL of each dilution to separate wells.
-
Prepare a blank well containing 50 µL of Cell Lysis Buffer and 50 µL of 2X Reaction Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well containing cell lysate.
-
To initiate the reaction, add 5 µL of 1 mM this compound stock solution to each well containing cell lysate (final concentration of 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the level of caspase activity and should be determined empirically.
-
Measure the fluorescence using a fluorescence microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Data Analysis
-
Subtract the fluorescence reading of the blank from all sample and standard readings.
-
Plot the fluorescence values of the AMC standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of AMC released in each sample.
-
Normalize the caspase activity to the protein concentration of each cell lysate and the incubation time. The activity can be expressed as pmol of AMC released per µg of protein per hour.
Mandatory Visualizations
Signaling Pathway Diagram
References
Z-VAD-FMK as a Tool in Distinguishing Initiator and Executioner Caspase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of apoptosis, or programmed cell death, is fundamental to understanding normal physiology and various pathological states, including cancer, neurodegenerative disorders, and autoimmune diseases. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens (procaspases) and are activated in a hierarchical cascade. This cascade is broadly divided into two main classes of apoptotic caspases: initiator caspases and executioner caspases.[1]
Initiator caspases , such as caspase-8 and caspase-9, are activated upstream in response to pro-apoptotic signals. Caspase-8 is a key component of the extrinsic apoptosis pathway, triggered by the activation of death receptors on the cell surface.[2] In contrast, caspase-9 is central to the intrinsic apoptosis pathway, which is initiated by intracellular stress and the release of cytochrome c from the mitochondria.[2] Once activated, initiator caspases cleave and activate the downstream executioner caspases.
Executioner caspases , including caspase-3, caspase-6, and caspase-7, are responsible for the cleavage of a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Distinguishing the relative contributions of initiator and executioner caspases in a given apoptotic context is crucial for elucidating cell death mechanisms and for the development of targeted therapeutics. Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor that serves as a powerful tool in this endeavor.[3][4] By binding to the catalytic site of most caspases, Z-VAD-FMK can be used to probe the caspase dependency of cell death and, in carefully designed experiments, to help dissect the roles of initiator versus executioner caspases.[3] This technical guide provides an in-depth overview of the use of Z-VAD-FMK for this purpose, including quantitative data on its inhibitory profile, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Data Presentation: Inhibitory Profile of Z-VAD-FMK
Z-VAD-FMK is a broad-spectrum inhibitor, but its potency varies among the different caspases. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness. The following table summarizes the reported IC50 values for Z-VAD-FMK against a range of human caspases.
| Caspase Target | Caspase Type | IC50 (nM) |
| Caspase-1 | Inflammatory | 20 |
| Caspase-3 | Executioner | 0.2 |
| Caspase-4 | Inflammatory | 50 |
| Caspase-5 | Inflammatory | 50 |
| Caspase-6 | Executioner | 27 |
| Caspase-7 | Executioner | 1.6 |
| Caspase-8 | Initiator | 4 |
| Caspase-9 | Initiator | 11 |
| Caspase-10 | Initiator | 4 |
Note: IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source. The data presented here are compiled from various sources for comparative purposes.
Signaling Pathways
To effectively use Z-VAD-FMK to differentiate between initiator and executioner caspase activity, it is essential to understand the signaling pathways that lead to their activation. The two primary apoptosis pathways are the extrinsic and intrinsic pathways.
Caption: Extrinsic Apoptosis Pathway.
Caption: Intrinsic Apoptosis Pathway.
Experimental Protocols
To dissect the roles of initiator and executioner caspases using Z-VAD-FMK, a general workflow involves selectively inducing either the extrinsic or intrinsic pathway, treating with a concentration range of Z-VAD-FMK, and then assaying for the activity of specific initiator and executioner caspases.
Caption: Experimental Workflow.
Induction of Apoptosis
a) Induction of the Extrinsic Pathway (e.g., using TNF-α/CHX)
This protocol is adapted for a cell line susceptible to TNF-α-induced apoptosis, such as certain cancer cell lines. Cycloheximide (CHX) is a protein synthesis inhibitor often used to sensitize cells to TNF-α-mediated apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Recombinant human TNF-α
-
Cycloheximide (CHX)
-
Phosphate-buffered saline (PBS)
-
Z-VAD-FMK (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for activity assays, larger plates for western blotting) and allow them to adhere and reach 70-80% confluency.
-
Prepare a working solution of TNF-α and CHX in complete culture medium. A common final concentration for TNF-α is 10-100 ng/mL, and for CHX is 1-10 µg/mL. The optimal concentrations should be determined empirically for the specific cell line.
-
Prepare serial dilutions of Z-VAD-FMK in complete culture medium. A suggested concentration range is 0-100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Z-VAD-FMK concentration.
-
Pre-treat the cells with the Z-VAD-FMK dilutions or vehicle control for 1-2 hours at 37°C.
-
Add the TNF-α/CHX solution to the pre-treated cells.
-
Incubate for a predetermined time (e.g., 4-8 hours) at 37°C. The optimal incubation time should be determined in preliminary experiments by observing morphological changes or by a time-course experiment measuring caspase activity.
-
Proceed to downstream analysis (caspase activity assay or western blotting).
b) Induction of the Intrinsic Pathway (e.g., using Staurosporine)
Staurosporine (B1682477) is a broad-spectrum protein kinase inhibitor that reliably induces the intrinsic apoptosis pathway in a wide variety of cell types.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Staurosporine
-
Phosphate-buffered saline (PBS)
-
Z-VAD-FMK (stock solution in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Seed cells as described for the extrinsic pathway induction.
-
Prepare a working solution of staurosporine in complete culture medium. A common final concentration is 0.1-1 µM. The optimal concentration should be determined empirically.
-
Prepare serial dilutions of Z-VAD-FMK and a vehicle control as described previously.
-
Pre-treat the cells with the Z-VAD-FMK dilutions or vehicle control for 1-2 hours at 37°C.
-
Add the staurosporine solution to the pre-treated cells.
-
Incubate for a predetermined time (e.g., 3-6 hours) at 37°C. The optimal incubation time should be determined empirically.
-
Proceed to downstream analysis.
Caspase Activity Assay (Fluorometric)
This protocol describes a method to measure the activity of specific caspases using fluorogenic substrates. Different substrates are used to measure the activity of different caspases (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-IETD-AFC for caspase-8, and Ac-LEHD-AFC for caspase-9).
Materials:
-
Treated and control cells from the apoptosis induction protocol
-
Caspase assay lysis buffer
-
Caspase assay reaction buffer
-
Dithiothreitol (DTT)
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC, Ac-IETD-AFC, Ac-LEHD-AFC)
-
96-well black, clear-bottom plates
-
Fluorometric microplate reader
Procedure:
-
After the apoptosis induction and Z-VAD-FMK treatment, collect the cells. For adherent cells, this includes both the cells in the supernatant and the adherent cells, which should be detached by trypsinization or scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 1-2 x 10^6 cells) and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well black plate, add 50 µg of protein lysate to each well and adjust the volume with lysis buffer.
-
Prepare the reaction buffer containing DTT.
-
Add the appropriate fluorogenic substrate to the reaction buffer to achieve the desired final concentration (typically 50 µM).
-
Add the reaction buffer with the substrate to each well containing the cell lysate.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., for AMC: Ex/Em = 360/460 nm; for AFC: Ex/Em = 400/505 nm).
-
Analyze the data by plotting caspase activity against the concentration of Z-VAD-FMK. This will allow for the determination of the IC50 of Z-VAD-FMK for the specific caspase under the experimental conditions. By comparing the inhibition of an initiator caspase (e.g., caspase-8 or -9) with an executioner caspase (e.g., caspase-3), the differential sensitivity can be assessed.
Western Blot Analysis for Cleaved Caspases
Western blotting provides a semi-quantitative method to visualize the cleavage and activation of caspases.
Materials:
-
Treated and control cells from the apoptosis induction protocol
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the pro- and cleaved forms of the caspases of interest (e.g., anti-caspase-8, anti-cleaved caspase-8, anti-caspase-9, anti-cleaved caspase-9, anti-caspase-3, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, collect the cells as described for the activity assay.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Use antibodies that specifically recognize the cleaved (active) forms of the caspases to assess activation. Probing for the full-length procaspase can serve as a loading control and show the extent of processing.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The intensity of the bands corresponding to the cleaved caspases will decrease with increasing concentrations of Z-VAD-FMK, providing a visual representation of the inhibition.
Conclusion
Z-VAD-FMK is an indispensable tool for apoptosis research. While its broad-spectrum nature can be a limitation for studying the specific roles of individual caspases, a well-designed experimental approach can leverage this characteristic to gain insights into the hierarchy and differential involvement of initiator and executioner caspases. By selectively activating the extrinsic or intrinsic apoptotic pathways and performing a dose-response analysis of Z-VAD-FMK's inhibitory effects on specific caspases, researchers can elucidate the relative importance of these caspase classes in their model system. The combination of caspase activity assays and western blot analysis provides a robust methodology for this purpose, contributing to a deeper understanding of the complex molecular machinery of programmed cell death.
References
The Dual Role of Z-VAD-FMK in Apoptosis: A Technical Guide to Preliminary Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in apoptosis research to block caspase-dependent cell death. By binding to the catalytic site of most caspases, Z-VAD-FMK effectively inhibits the downstream signaling cascades that lead to the morphological and biochemical hallmarks of apoptosis.[1][2] However, emerging evidence reveals a more complex role for this inhibitor, including the potential to induce a form of programmed necrosis known as necroptosis under certain conditions. This technical guide provides an in-depth overview of preliminary studies using Z-VAD-FMK, focusing on its application in apoptosis induction and inhibition, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
Z-VAD-FMK functions as an irreversible inhibitor of a broad range of caspases, with the notable exception of caspase-2.[1] Caspases are a family of cysteine proteases that are central to the execution of apoptosis. The mechanism of inhibition involves the fluoromethylketone (FMK) group of Z-VAD-FMK forming a covalent bond with the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[1] This action prevents the cleavage of downstream substrates, such as PARP, and ultimately halts the apoptotic process.
In some cellular contexts, the inhibition of caspase-8 by Z-VAD-FMK can lead to an alternative cell death pathway called necroptosis.[3][4] This process is dependent on the activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).[3][4]
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize the quantitative effects of Z-VAD-FMK in various experimental models.
Table 1: In Vitro Efficacy of Z-VAD-FMK in Apoptosis Inhibition
| Cell Line | Apoptosis Inducer | Z-VAD-FMK Concentration | Incubation Time | Observed Effect | Reference |
| Human Granulosa (HGL5) | Cobalt Chloride (hypoxia mimic) | 50 µM | 24 hours | Partially restored metabolic activity and increased number of viable cells. | [5] |
| Human Granulosa (GC1a, HGL5, COV434) | Etoposide (50 µg/ml) | 50 µM | 48 hours | Inhibited the etoposide-induced decrease in metabolic activity and increased the number of viable cells. | [6] |
| Bovine Embryos | Cryopreservation | 20 µM | During vitrification/warming and 48h post-warming culture | Increased survival (76.1% vs 51.1%) and hatching rates (26.5% vs 17.6%). Reduced number of DNA fragmented cells. | [7] |
| Soft Tissue Sarcoma (STS) cells | TRAIL + MG132 | 20 µM | 24 hours | Markedly reduced cell death induced by the combination treatment. | [8] |
| Jurkat T-cells | Anti-Fas mAb | 20 µM | Concurrent with inducer | Suggested concentration for inhibition of apoptosis. | [2] |
| THP.1 and Jurkat T-cells | Various | Not specified | Not specified | Blocks all features of apoptosis. | [9] |
Table 2: In Vivo Effects of Z-VAD-FMK
| Animal Model | Condition | Z-VAD-FMK Dosage | Administration Route | Outcome | Reference |
| Mice | Endotoxic shock (LPS-induced) | 20 µg/g body weight | Intraperitoneal | Reduced mortality, alleviated tissue pathology, and decreased the percentage of apoptotic cells in the lung and liver. | [4] |
| Pregnant Mice | Heat-killed Group B Streptococcus-induced preterm delivery | 10 mg/kg | Intraperitoneal | Significantly delayed preterm delivery at 18 hours, but no difference at 36 hours. | [2] |
Experimental Protocols
General Cell Culture and Treatment
A general protocol for treating cultured cells with Z-VAD-FMK involves pre-incubation with the inhibitor before inducing apoptosis.
-
Cell Seeding: Plate cells at a density appropriate for the intended downstream analysis (e.g., 1 x 10^5 cells/well in a 96-well plate for a cell viability assay).[3] Allow cells to adhere overnight.
-
Z-VAD-FMK Preparation: Reconstitute lyophilized Z-VAD-FMK in sterile DMSO to create a stock solution (e.g., 20 mM).[2]
-
Pre-incubation: Dilute the Z-VAD-FMK stock solution in cell culture medium to the desired final concentration (a common range is 10-100 µM).[9] Pre-treat the cells with the Z-VAD-FMK-containing medium for a period of 30 minutes to 2 hours before adding the apoptotic stimulus.[3]
-
Apoptosis Induction: Add the apoptosis-inducing agent (e.g., etoposide, TNF-α, staurosporine) to the cell culture wells.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Viability and Apoptosis Assays
a) Cell Viability Assay (CCK-8 or WST-1)
This colorimetric assay measures the metabolic activity of viable cells.
-
Procedure:
b) Flow Cytometry for Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.[10]
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Western Blot Analysis of Apoptosis Markers
This technique is used to detect changes in the expression of key apoptotic proteins.
-
Procedure:
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[6]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[5][6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
-
Visualizations
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.in]
- 3. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 5. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of apoptosis by caspase inhibitor Z-VAD-FMK improves cryotolerance of in vitro derived bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Z-VAD-AMC Caspase Activity Assay: A Detailed Protocol for Quantifying Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive guide to performing a fluorometric caspase activity assay using a 7-amino-4-methylcoumarin (B1665955) (AMC)-conjugated peptide substrate. This assay is a sensitive and quantitative method for measuring the activity of key executioner caspases, such as caspase-3, which are central to the apoptotic signaling cascade. The principles and protocols detailed herein are applicable for screening potential therapeutic agents that modulate apoptosis and for fundamental research into the mechanisms of programmed cell death.
Introduction to Caspase-Mediated Apoptosis
Caspases, a family of cysteine-aspartic proteases, are critical mediators of apoptosis.[1] They exist as inactive zymogens in healthy cells and are activated through two primary pathways: the intrinsic and extrinsic pathways.[2] The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the activation of initiator caspase-8.[2] The intrinsic pathway , or mitochondrial pathway, is triggered by cellular stress, DNA damage, or growth factor deprivation, resulting in the release of cytochrome c from the mitochondria. Cytochrome c, in conjunction with Apaf-1, activates initiator caspase-9.[2] Both initiator caspases converge to activate executioner caspases, primarily caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3]
The assay described here utilizes a synthetic peptide substrate, such as Ac-DEVD-AMC for caspase-3, which is conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC).[2][3] In its conjugated form, AMC is non-fluorescent.[1] Upon cleavage of the peptide by an active caspase at the aspartate residue, free AMC is released, which emits a strong fluorescent signal upon excitation.[1] The intensity of this fluorescence is directly proportional to the caspase activity in the sample.[1]
Mechanism of Action of Z-VAD Compounds
It is important to distinguish between the substrate for the assay and inhibitors. The term "Z-VAD-AMC" in the topic title may be a conflation of the commonly used pan-caspase inhibitor, Z-VAD-FMK, and an AMC substrate. Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor that binds to the catalytic site of most caspases, thereby blocking apoptosis.[4] It is often used as a negative control in apoptosis experiments to confirm that the observed effects are caspase-dependent.[5][6] The assay protocol itself uses a fluorogenic substrate like Ac-DEVD-AMC to measure caspase activity.
Experimental Protocols
Materials and Reagents
| Reagent | Company | Catalog Number |
| Caspase-3 Substrate (Ac-DEVD-AMC) | BD Biosciences | 556449 |
| AMC (7-Amino-4-methylcoumarin) Standard | Sigma-Aldrich | A9891 |
| Pan-Caspase Inhibitor (Z-VAD-FMK) | Selleck Chemicals | S7023 |
| Cell Lysis Buffer | Cell Signaling Technology | #9803 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| HEPES | Sigma-Aldrich | H3375 |
| Glycerol | Sigma-Aldrich | G5516 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| 96-well black, flat-bottom microplates | Corning | 3603 |
Reagent Preparation
-
10X PBS Wash Buffer: 1.4 M NaCl, 27 mM KCl, 100 mM KH2PO4/K2HPO4, pH 7.5. Dilute to 1X with sterile distilled water before use.[2]
-
1X Cell Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2-EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin. Store at 4°C.
-
2X Protease Assay Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT. Prepare fresh before use by adding DTT to the buffer.[2]
-
10 mM Caspase Substrate Stock Solution (e.g., Ac-DEVD-AMC): Reconstitute the lyophilized substrate in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.[4]
-
1 mM AMC Standard Stock Solution: Dissolve AMC in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.
Experimental Workflow
The overall experimental workflow consists of sample preparation, the assay reaction, and data acquisition and analysis.
Detailed Protocol
1. Sample Preparation (Cell Lysate)
-
Seed and treat cells with the desired apoptosis-inducing agent. Include an untreated cell population as a negative control.
-
For adherent cells, wash with ice-cold PBS, then add 1X Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microfuge tube. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes), wash with ice-cold PBS, and resuspend the pellet in 1X Cell Lysis Buffer.[2]
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new, pre-chilled microfuge tube. This is the cell lysate containing the caspases.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay. This is crucial for normalizing caspase activity.
2. Caspase Activity Assay
-
Dilute the cell lysates with 1X Cell Lysis Buffer to ensure all samples have the same protein concentration (typically 20-50 µg of protein per well).
-
In a 96-well black microplate, add 50 µL of each diluted cell lysate to separate wells.[1]
-
Prepare the following controls:
-
Positive Control: Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine).
-
Negative Control: Lysate from untreated cells.[1]
-
Inhibitor Control: Lysate from apoptotic cells pre-incubated with 20 µM Z-VAD-FMK for 10 minutes at 37°C before adding the substrate.[7]
-
Blank: 50 µL of 1X Cell Lysis Buffer without any cell lysate.[1]
-
-
Prepare the reaction mixture: Dilute the 10 mM caspase substrate 1:200 in 2X Protease Assay Buffer to a final concentration of 50 µM.
-
Initiate the reaction by adding 50 µL of the reaction mixture to each well, for a total volume of 100 µL. The final substrate concentration will be 25 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. For kinetic assays, fluorescence can be measured at multiple time points (e.g., every 15 minutes).
3. Data Acquisition and Analysis
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][2]
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in 1X Protease Assay Buffer (e.g., from 0 to 20 µM).
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence as done for the samples.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against the known AMC concentration to generate a standard curve.
-
-
Calculations:
-
Subtract the RFU value of the blank from all sample and control readings.
-
Use the linear equation from the AMC standard curve to convert the background-subtracted RFU of each sample into the amount of AMC released (in pmoles).
-
Normalize the data to the amount of protein in each well and the incubation time. The results can be expressed as pmol AMC / min / mg protein.
-
Data Presentation
Table 1: Typical Plate Layout for Caspase Activity Assay
| 1 | 2 | 3 | 4 | 5 | 6 | 7-12 | |
| A | Blank | Blank | Sample 1 | Sample 1 | Sample 1 | Sample 1 | AMC Std |
| B | Neg Ctrl | Neg Ctrl | Sample 2 | Sample 2 | Sample 2 | Sample 2 | AMC Std |
| C | Pos Ctrl | Pos Ctrl | Sample 3 | Sample 3 | Sample 3 | Sample 3 | AMC Std |
| D | Inh Ctrl | Inh Ctrl | Sample 4 | Sample 4 | Sample 4 | Sample 4 | AMC Std |
Table 2: Quantitative Summary of Reagents and Conditions
| Parameter | Recommended Value |
| Protein per well | 20 - 50 µg |
| Final Substrate Concentration | 25 - 50 µM |
| Incubation Temperature | 37°C |
| Incubation Time | 1 - 2 hours |
| Excitation Wavelength | 360 - 380 nm |
| Emission Wavelength | 440 - 460 nm |
Signaling Pathway Visualization
The activation of caspases is a tightly regulated cascade. The following diagram illustrates the major apoptotic signaling pathways that lead to the activation of executioner caspases measured in this assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents | Use fresh, high-purity water and reagents. Filter-sterilize buffers. |
| Autofluorescence of compounds | Run a control with the test compound in buffer without lysate to measure its intrinsic fluorescence. | |
| Low signal in positive control | Inactive enzyme | Ensure proper storage and handling of lysates. Avoid repeated freeze-thaw cycles. |
| Insufficient incubation time | Optimize the incubation time; perform a time-course experiment. | |
| Degraded substrate | Store substrate stock solution at -20°C, protected from light. Prepare working solution fresh. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and proper technique. Ensure thorough mixing. |
| Inconsistent cell lysis | Ensure complete and consistent lysis for all samples. | |
| Inaccurate protein quantification | Use a reliable protein assay and be precise in sample dilution. |
References
Application Note: Utilizing the Pan-Caspase Inhibitor Z-VAD-FMK in 96-Well Plate Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed cell death, or apoptosis, is a critical physiological process mediated by a family of cysteine proteases known as caspases.[1] The activation of these enzymes occurs through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3][4] Both pathways converge on the activation of executioner caspases (e.g., Caspase-3, -6, -7), which dismantle the cell in a controlled manner.[3][4]
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[5][6][7][8] It functions by binding to the catalytic site of most caspases, thereby blocking the apoptotic cascade.[5][6][7] This makes Z-VAD-FMK an invaluable tool for determining if a specific cell death pathway is caspase-dependent. It is frequently used as a negative control in apoptosis studies or to investigate alternative, non-apoptotic cell death mechanisms like necroptosis.[9]
Note: The compound "Z-Vad-amc" is likely a typographical error for the widely used inhibitor Z-VAD-FMK, which is the subject of this protocol.
Mechanism of Action: Inhibition of Apoptosis
Apoptosis is executed by a cascade of caspase activation. Initiator caspases (like Caspase-8 in the extrinsic pathway and Caspase-9 in the intrinsic pathway) are activated by specific signaling complexes.[2][3] These initiator caspases then cleave and activate executioner caspases (e.g., Caspase-3), which are responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[4] Z-VAD-FMK acts as a broad-spectrum inhibitor, blocking the activity of both initiator and executioner caspases, thus preventing the progression of apoptosis.[5][10]
Experimental Protocol: Caspase Inhibition in a 96-Well Plate
This protocol provides a general framework for using Z-VAD-FMK to inhibit apoptosis in a 96-well format. The final concentrations and incubation times should be optimized for your specific cell type and experimental conditions.
A. Materials and Reagents
-
Cells of interest
-
Complete cell culture medium
-
Z-VAD-FMK (lyophilized powder or pre-dissolved)
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom cell culture plates (black plates for fluorescence assays)[8]
-
Caspase activity assay kit (e.g., Caspase-3/7 colorimetric or fluorometric assay)[12][13] or a cell viability assay (e.g., WST-1, CCK-8)[14][15]
B. Reagent Preparation
-
Z-VAD-FMK Stock Solution: Reconstitute lyophilized Z-VAD-FMK in DMSO to create a stock solution, typically at a concentration of 10-20 mM.[5][6] For example, add 213.9 µl of DMSO to 1 mg of Z-VAD-FMK (MW: 467.5 g/mol ) to yield a 10 mM stock.[10]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.[5][8][10]
C. Experimental Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and reach the desired confluency (typically overnight). Seeding density depends on the cell type; for example, 20,000 cells/well for adherent cells or 80,000 cells/well for suspension cells can be a starting point.[12]
-
Pre-treatment with Z-VAD-FMK:
-
Prepare working dilutions of Z-VAD-FMK in complete cell culture medium from your stock solution.
-
Remove the old medium from the wells and add the medium containing the desired final concentration of Z-VAD-FMK (typically 10-100 µM).[8][10]
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest Z-VAD-FMK dose.[6]
-
Incubate the plate for 1-2 hours at 37°C. This pre-incubation period allows the cell-permeable inhibitor to enter the cells.[10][11]
-
-
Induction of Apoptosis:
-
Without removing the Z-VAD-FMK-containing medium, add the apoptosis-inducing agent at its predetermined effective concentration to the appropriate wells.
-
Set up control wells:
-
Untreated Cells (Negative Control)
-
Cells + Vehicle (DMSO)
-
Cells + Apoptosis Inducer only (Positive Control)
-
Cells + Z-VAD-FMK only
-
Cells + Z-VAD-FMK + Apoptosis Inducer (Test Condition)
-
-
-
Incubation: Incubate the plate for a period appropriate for the inducing agent to trigger apoptosis (e.g., 4-24 hours).
-
Assay and Measurement:
-
Following incubation, measure caspase activity or cell viability according to the manufacturer's protocol for your chosen assay kit.
-
For many caspase activity assays, this involves lysing the cells and adding a fluorogenic or colorimetric substrate (e.g., DEVD-AMC or DEVD-pNA).[13][16][17]
-
Read the plate using a microplate reader at the appropriate wavelength (e.g., Ex/Em = 380/460 nm for AMC-based substrates; absorbance at 405 nm for pNA-based substrates).[12][17]
-
Experimental Workflow Visualization
Data Presentation: Key Experimental Parameters
The optimal conditions for using Z-VAD-FMK are cell-type and stimulus-dependent. A dose-response experiment is highly recommended to determine the most effective concentration for your model system.[6][11]
| Parameter | Recommended Range | Notes |
| Z-VAD-FMK Stock Solution | 10 - 20 mM in DMSO | Aliquot and store at -20°C to avoid freeze-thaw cycles.[5][6][10] |
| Z-VAD-FMK Working Conc. | 5 - 100 µM | A common starting concentration is 20-50 µM.[8][10][11] |
| Vehicle Control | DMSO | Use at the same final concentration as in the highest Z-VAD-FMK sample (typically <0.5%).[6] |
| Cell Seeding Density | 2x10⁴ - 2x10⁵ cells/well | Must be optimized. Depends on cell size, proliferation rate, and assay duration.[13] |
| Pre-incubation Time | 1 - 2 hours | Allows for sufficient cell permeability before apoptosis induction.[10] |
| Apoptosis Induction Time | 4 - 24 hours | Highly dependent on the stimulus and cell line used. |
| Assay Incubation Time | 1 - 2 hours | Refers to the incubation with the caspase substrate (e.g., DEVD-pNA) before reading.[12] |
References
- 1. Caspase signaling pathway: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. invivogen.com [invivogen.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HDGF Protects Retinal Pigment Epithelium from Glyoxal-Induced Ferroptosis via SIRT1/PGC-1α/Nrf2 Pathway [mdpi.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ulab360.com [ulab360.com]
Standard Operating Procedure for Z-Vad-FMK Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Vad-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] It is widely utilized in life science research to study the roles of caspases in apoptosis (programmed cell death), inflammation, and other cellular processes.[4] By binding to the catalytic site of caspases, Z-Vad-FMK effectively blocks the apoptotic cascade.[1][4] This document provides detailed protocols for the use of Z-Vad-FMK in common cell-based assays, guidelines for data interpretation, and troubleshooting advice.
Chemical Properties:
| Property | Value |
| Full Name | Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone |
| Synonyms | Z-Val-Ala-Asp(OMe)-FMK, Z-VAD(OMe)-FMK |
| Molecular Formula | C22H30FN3O7 |
| Molecular Weight | 467.49 g/mol |
| CAS Number | 187389-52-2 |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL) |
| Storage | Store at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one week.[5] |
Mechanism of Action
Z-Vad-FMK is a tripeptide that mimics the caspase cleavage site. The fluoromethylketone (FMK) group forms an irreversible covalent bond with the cysteine residue in the active site of caspases, thereby inactivating the enzyme.[1][3] As a pan-caspase inhibitor, it targets a broad range of caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), effectively halting the apoptotic signaling cascade.[4]
References
Application Notes and Protocols: Z-VAD in Flow Cytometry Analysis of Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Z-VAD-based reagents for the analysis of apoptosis by flow cytometry. The protocols and data presented are intended to assist researchers in accurately identifying and quantifying apoptotic cell populations.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process characterized by a series of distinct morphological and biochemical events. A central feature of apoptosis is the activation of a family of cysteine proteases known as caspases. The pan-caspase inhibitor, Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), and its fluorescently labeled analogs are invaluable tools for studying the role of caspases in apoptosis.[1][2] By irreversibly binding to the catalytic site of most caspases, Z-VAD-FMK can block the apoptotic cascade, confirming the caspase-dependency of a cell death process.[1]
Fluorescently labeled inhibitors of caspases (FLICA), such as those using a VAD-FMK peptide sequence, allow for the direct detection and quantification of cells with active caspases by flow cytometry.[3][4][5] This methodology serves as a specific and sensitive assay for identifying apoptotic cells.
Principle of the Assay
The application of Z-VAD-based reagents in flow cytometry for apoptosis analysis can be approached in two primary ways:
-
Inhibition of Apoptosis: Pre-treatment of cells with non-fluorescent Z-VAD-FMK can be used as a control to demonstrate that an observed cell death phenotype is caspase-dependent. A reduction in apoptotic markers (e.g., Annexin V staining, DNA fragmentation) in the presence of Z-VAD-FMK confirms the involvement of caspases.[2][6]
-
Detection of Active Caspases: The use of a fluorochrome-labeled VAD-FMK (e.g., FAM-VAD-FMK) allows for the direct staining of cells containing active caspases.[4] The cell-permeable reagent enters the cells and covalently binds to active caspases, trapping the fluorescent signal within apoptotic cells.[3] These cells can then be quantified using a flow cytometer. This method is often used in conjunction with a viability dye, such as Propidium Iodide (PI) or 7-AAD, to distinguish between early apoptotic, late apoptotic, and necrotic cells.[4][5][7]
Signaling Pathways and Experimental Workflow
Apoptosis Signaling Pathways Inhibited by Z-VAD
Z-VAD-FMK acts as a broad-spectrum inhibitor, targeting multiple executioner and initiator caspases in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Intrinsic and extrinsic apoptosis pathways converge on executioner caspases, which are inhibited by Z-VAD-FMK.
Experimental Workflow for Apoptosis Detection using FLICA
The following diagram outlines the typical workflow for detecting active caspases in an apoptotic cell population using a fluorescently labeled VAD-FMK reagent (FLICA).
Caption: General workflow for staining cells with a fluorescent caspase inhibitor (FLICA) for flow cytometry analysis.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis using Z-VAD-FMK
This protocol is designed to confirm that a specific stimulus induces caspase-dependent apoptosis.
Materials:
-
Cell culture medium appropriate for the cell line
-
Z-VAD-FMK (pan-caspase inhibitor)[2]
-
DMSO (for dissolving Z-VAD-FMK)[2]
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Reagent Preparation: Prepare a 20 mM stock solution of Z-VAD-FMK in sterile DMSO.[2] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[2]
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere (for adherent cells) or reach a suitable density (for suspension cells).
-
Pre-treatment with Z-VAD-FMK: Pre-treat one set of cells with Z-VAD-FMK at a final concentration of 10-50 µM by adding it to the culture medium.[2] The optimal concentration should be determined empirically for each cell line. Incubate for 30-60 minutes at 37°C.[2]
-
Controls: Prepare the following control groups:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis-inducing agent only
-
Cells treated with Z-VAD-FMK only (to assess any cytotoxic effects of the inhibitor)
-
Cells treated with vehicle (DMSO) only
-
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the designated wells (including the Z-VAD-FMK pre-treated wells).
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (typically 4-24 hours), depending on the cell type and stimulus.[2]
-
Cell Harvesting and Staining: Harvest the cells (including supernatants for suspension cells) and wash with cold PBS. Stain the cells for apoptosis using an Annexin V and PI staining protocol according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. A significant reduction in the percentage of Annexin V positive cells in the Z-VAD-FMK pre-treated group compared to the group treated with the apoptosis inducer alone indicates caspase-dependent apoptosis.
Protocol 2: Detection of Active Caspases using a Fluorescently Labeled VAD-FMK (FLICA)
This protocol allows for the direct quantification of apoptotic cells.
Materials:
-
FLICA reagent (e.g., FAM-VAD-FMK)
-
Viability dye (e.g., Propidium Iodide, 7-AAD)
-
Wash buffer (provided with most kits)
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Apoptosis Induction: Culture cells and induce apoptosis as described in Protocol 1 (steps 2, 4, and 5).
-
FLICA Reagent Preparation: Reconstitute the lyophilized FLICA reagent according to the manufacturer's instructions.
-
Staining:
-
Transfer the cell suspensions (typically 3-5 x 10^5 cells) to flow cytometry tubes.
-
Add the reconstituted FLICA reagent to each tube and mix gently.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells twice with the provided wash buffer to remove any unbound FLICA reagent. Centrifuge at a low speed (e.g., 200-300 x g) for 5 minutes between washes.
-
Viability Staining: Resuspend the cell pellet in a suitable buffer (e.g., Annexin V binding buffer or PBS). Add the viability dye (e.g., PI at 1-5 µg/mL) immediately before analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
-
Live, non-apoptotic cells will be negative for both FLICA and the viability dye.
-
Early apoptotic cells will be positive for FLICA but negative for the viability dye.[4]
-
Late apoptotic/necrotic cells will be positive for both FLICA and the viability dye.
-
Data Presentation
The following tables summarize representative quantitative data from experiments utilizing Z-VAD-FMK to inhibit apoptosis.
Table 1: Inhibition of Etoposide-Induced Apoptosis in Granulosa Cells by Z-VAD-FMK
| Treatment Group | % Viable Cells | % Apoptotic Cells |
| Control | 95.2 ± 1.5 | 4.8 ± 1.5 |
| Etoposide (50 µg/ml) | 68.9 ± 2.1 | 31.1 ± 2.1 |
| Etoposide + Z-VAD-FMK (50 µM) | 85.6 ± 1.8 | 14.4 ± 1.8 |
| Z-VAD-FMK (50 µM) | 94.5 ± 0.9 | 5.5 ± 0.9 |
Data adapted from a study on human granulosa cell lines, where apoptosis was assessed by flow cytometry after 48 hours of treatment.[8]
Table 2: Effect of Z-VAD-FMK on DIM-Induced Apoptosis in U937 Cells
| Treatment Group | % Apoptotic Cells (Annexin V+) |
| Control | < 5% |
| DIM (80 µM) for 12h | ~ 35% |
| DIM (80 µM) + Z-VAD-FMK (20 µM) for 12h | < 10% |
| DIM (80 µM) for 24h | ~ 50% |
| DIM (80 µM) + Z-VAD-FMK (20 µM) for 24h | < 15% |
Data are estimations based on graphical representations from a study where U937 cells were treated with DIM (3,3'-diindolylmethane) in the presence or absence of Z-VAD-FMK. Apoptosis was quantified by Annexin V/PI staining and flow cytometry.[9]
Troubleshooting and Considerations
-
Distinguishing Apoptosis from Necrosis: Co-staining with a viability dye like PI is crucial. Necrotic cells will have compromised membrane integrity and stain positive for PI, while early apoptotic cells will exclude PI.[3][10] Late-stage apoptotic cells will become positive for both markers.[3]
-
Z-VAD-FMK can Induce Necroptosis: In some cell types, blocking apoptosis with Z-VAD-FMK can trigger an alternative programmed cell death pathway called necroptosis.[11] This should be considered when interpreting results, especially if cell death is not fully rescued by Z-VAD-FMK.
-
Reagent Handling: Z-VAD-FMK and its fluorescent analogs are typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is non-toxic (usually <0.1%).[2]
-
Cell Type Variability: The optimal concentration of Z-VAD-FMK and incubation times for apoptosis induction and staining can vary significantly between different cell lines.[2] Empirical optimization is recommended.
-
Fluorescently Labeled VAD-FMK (FLICA): While these reagents are excellent for detecting active caspases, the binding is irreversible. This means the assay provides a cumulative measure of caspase activation up to the point of analysis.
By following these protocols and considerations, researchers can effectively utilize Z-VAD-based reagents to gain valuable insights into the mechanisms of apoptosis in their experimental systems.
References
- 1. invivogen.com [invivogen.com]
- 2. tautomycetin.com [tautomycetin.com]
- 3. biocompare.com [biocompare.com]
- 4. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]
- 8. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 11. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Use of Z-VAD-AMC in DMSO for Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VAD-AMC (Z-Val-Ala-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate utilized to measure the activity of caspases, a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). Specifically, this compound is recognized as a substrate for caspase-1. Upon cleavage by an active caspase, the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The resulting fluorescence can be quantified to determine caspase activity. This document provides detailed protocols for the preparation of a working solution of this compound in Dimethyl Sulfoxide (DMSO) and its application in fluorometric caspase activity assays.
Physicochemical and Fluorometric Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 594.6 g/mol | [1] |
| Solubility in DMSO | ~1 mg/mL (~1.68 mM) | [1] |
| Excitation Maximum (Ex) | 340-360 nm | [1] |
| Emission Maximum (Em) | 440-460 nm | [1] |
| Storage (Lyophilized) | ≥ 4 years at -20°C | [1] |
| Storage (in DMSO) | Recommended up to 6 months at -20°C (in aliquots) | Inferred from related compounds[2] |
Experimental Protocols
Preparation of a 1 mM this compound Stock Solution in DMSO
Given the solubility of this compound in DMSO is approximately 1 mg/mL (~1.68 mM), it is recommended to prepare a 1 mM stock solution to ensure complete dissolution.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Protocol:
-
Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 1 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. For example, to a 1 mg vial of this compound (MW: 594.6 g/mol ), add 1.68 mL of DMSO.
-
Calculation: (1 mg / 594.6 mg/mmol) / 1 mM = 1.68 mL
-
-
Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Aliquot the 1 mM stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. While the stability of this compound in DMSO has not been definitively established, based on similar compounds, it is recommended to use the solution within 6 months.[2]
Fluorometric Caspase-1 Activity Assay in Cell Lysates
This protocol provides a general guideline for measuring caspase-1 activity in cell lysates using a 96-well plate format. Optimization may be required depending on the cell type and experimental conditions.
Materials:
-
1 mM this compound stock solution in DMSO
-
Cell lysate from treated and control cells
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare the 2X Reaction Buffer: In a sterile tube, prepare a 2X reaction buffer containing all the necessary components for the caspase activity assay, except for the substrate and cell lysate.
-
Prepare Cell Lysates: Prepare cell lysates from your experimental samples (e.g., cells induced to undergo apoptosis and untreated control cells) using a suitable lysis buffer. Determine the protein concentration of each lysate.
-
Set up the Assay Plate:
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add your cell lysate to the wells. A typical starting point is 20-50 µg of total protein per well. Adjust the volume with assay buffer to bring the total volume in each well to 95 µL.
-
Include a "no lysate" control (assay buffer only) to measure background fluorescence.
-
-
Initiate the Reaction: Add 5 µL of the 1 mM this compound stock solution to each well to achieve a final concentration of 50 µM.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no lysate" control) from all readings.
-
Compare the fluorescence intensity of the treated samples to the untreated controls to determine the fold-increase in caspase-1 activity.
-
Visualizations
Signaling Pathway of Caspase-1 Activation and Substrate Cleavage
Caption: Caspase-1 activation pathway and this compound cleavage.
Experimental Workflow for Caspase Activity Assay
Caption: Workflow for a fluorometric caspase activity assay.
References
Application Notes and Protocols for Z-VAD-AMC in Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-VAD-AMC (Carbobenzoxy-valyl-alanyl-aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used for the detection of caspase activity. Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis (programmed cell death). The substrate consists of the peptide sequence Val-Ala-Asp, which is a recognition motif for several caspases, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, this compound is weakly fluorescent. However, upon cleavage by an active caspase at the aspartic acid residue, the highly fluorescent AMC moiety is released. The resulting fluorescence can be quantified to measure caspase activity.
This document provides detailed application notes and protocols for the use of this compound in caspase activity assays, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
The assay is based on the enzymatic activity of caspases. The pan-caspase nature of the VAD peptide sequence allows for the detection of activity from multiple caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).
Application Notes and Protocols for Utilizing Z-VAD-AMC in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Z-VAD-AMC, a pan-caspase inhibitor, in conjunction with various apoptotic inducers. The protocols and data presented herein are intended to facilitate the study of apoptotic signaling pathways and the development of novel therapeutics.
Introduction
This compound (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor. It is a critical tool for researchers studying the roles of caspases in apoptosis. By binding to the catalytic site of caspases, this compound effectively blocks the downstream signaling cascade that leads to programmed cell death. This inhibitory action allows for the dissection of caspase-dependent and -independent cell death pathways.
The following sections detail the application of this compound in combination with common apoptotic inducers such as staurosporine, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), and doxorubicin. The provided protocols and data tables will assist in designing and interpreting experiments aimed at understanding the intricate mechanisms of apoptosis.
Data Presentation
The following tables summarize the quantitative effects of Z-VAD-FMK (a close and widely used analog of this compound) on apoptosis and caspase activity when used in combination with different inducers.
Table 1: Effect of Z-VAD-FMK on Staurosporine-Induced Apoptosis
| Cell Line | Staurosporine Concentration | Z-VAD-FMK Concentration | Incubation Time (h) | Apoptosis Inhibition (%) | Key Findings |
| Mel-RM | 1 µM | 20 µM | 24 | Partial | Staurosporine induces both caspase-dependent and -independent apoptosis.[1] |
| IgR3 | 1 µM | 20 µM | 24 | Partial | Similar partial inhibition observed in another melanoma cell line.[1] |
| Bovine Lens Epithelial Cells | 1 µM | 20 µM | 4-6 | ~60% reduction in TUNEL-positive cells | Z-VAD-FMK completely inhibited caspase-3 activation but only partially reduced apoptosis.[2] |
| Rat Astrocytes | 100 nM | 40 µM | 6 (treatment) + 22 (regeneration) | Strong reduction in early apoptosis | Inhibition of caspases led to a slight but significant increase in necroptosis.[3] |
Table 2: Effect of Z-VAD-FMK on TRAIL-Induced Apoptosis
| Cell Line | TRAIL Concentration | Z-VAD-FMK Concentration | Incubation Time (h) | Apoptosis Inhibition (%) | Key Findings |
| Mel-RM | 200 ng/mL | 20 µM | 24 | Complete | TRAIL-induced apoptosis is completely caspase-dependent in this cell line.[1] |
| Soft Tissue Sarcoma Cells | Varies | 20 µM | 24 | Marked reduction | The decrease in cell viability induced by TRAIL and MG132 was caspase-dependent.[4] |
Table 3: Effect of Z-VAD-FMK on Doxorubicin-Induced Apoptosis
| Cell Line | Doxorubicin Concentration | Z-VAD-FMK Concentration | Incubation Time (h) | Apoptosis Inhibition (%) | Key Findings |
| Jurkat | Not specified | Not specified | Not specified | Complete | Z-VAD-FMK prevented all morphological and biochemical features of apoptosis, as well as cell death.[5] |
| HL-60 | 2 µM | 50 µM | 24 | Reduction | Co-treatment with Z-VAD-FMK reduced apoptosis, indicating a caspase-mediated process.[6] |
Signaling Pathways and Experimental Workflows
dot
Caption: Simplified overview of the extrinsic and intrinsic apoptotic pathways.
Caption: General experimental workflow for studying apoptosis inhibition.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. kumc.edu [kumc.edu]
- 6. Amphiphilic Poly(N-vinylpyrrolidone) Biocomposites with Bortezomib and DR5-Selective TRAIL Variants: A Promising Approach to Pancreatic Cancer Treatment | MDPI [mdpi.com]
Application Notes: Live-Cell Imaging of Caspase Activity with Z-Vad-amc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspases, a family of cysteine-aspartic proteases, are key executioners of apoptosis, or programmed cell death. The detection and quantification of caspase activity in real-time within living cells is crucial for understanding the mechanisms of apoptosis, screening for potential therapeutic agents, and assessing cellular responses to various stimuli. Z-Vad-amc (Carbobenzoxy-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate that allows for the sensitive and continuous measurement of caspase activity in live cells. This non-fluorescent and cell-permeable substrate is specifically cleaved by active caspases at the aspartate residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.[1][2] The resulting increase in fluorescence intensity is directly proportional to the level of caspase activity within the cell.
Principle of the Assay
The this compound assay is based on the enzymatic activity of caspases. The substrate consists of a tetrapeptide sequence (Val-Ala-Asp) recognized by various caspases, linked to the AMC fluorophore. In its intact form, the substrate is not fluorescent. Upon entry into a cell undergoing apoptosis, active caspases cleave the peptide bond C-terminal to the aspartate residue. This cleavage event liberates the AMC fluorophore, which, when excited by UV light, emits a strong fluorescent signal. This allows for the real-time monitoring of caspase activation kinetics within individual cells or cell populations.
Data Presentation
The following table summarizes key quantitative parameters for fluorogenic caspase assays. While specific data for this compound can vary depending on the experimental conditions and cell type, this table provides typical ranges and values derived from similar assays and related compounds.
| Parameter | Value/Range | Notes |
| This compound Working Concentration | 5 - 50 µM | Optimal concentration should be determined empirically for each cell line and experimental setup. Higher concentrations may lead to non-specific effects. |
| Incubation Time | 30 minutes - several hours | The optimal incubation time depends on the kinetics of apoptosis induction and the desired temporal resolution of the measurement. Continuous imaging is recommended for kinetic studies. |
| Excitation Wavelength (AMC) | 340 - 360 nm | The maximal excitation wavelength for the released AMC fluorophore.[1] |
| Emission Wavelength (AMC) | 440 - 460 nm | The maximal emission wavelength for the released AMC fluorophore.[1] |
| Signal-to-Noise Ratio | > 8-fold | A signal-to-noise ratio of at least 8-fold between apoptotic and non-apoptotic cells is typically achievable with optimized conditions, as demonstrated with similar substrates. |
| Cell Seeding Density (96-well plate) | 1 x 10⁴ - 5 x 10⁴ cells/well | This should be optimized to ensure cells are in a logarithmic growth phase and form a sub-confluent monolayer at the time of the experiment. |
| Vehicle Control | DMSO (≤ 0.5%) | This compound is typically dissolved in DMSO. The final concentration of DMSO in the cell culture medium should be kept low to avoid cytotoxicity. |
Signaling Pathway
The activation of caspases is a central event in the apoptotic signaling cascade, which can be initiated through two primary pathways: the intrinsic and extrinsic pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the execution of apoptosis.
Experimental Protocols
Materials
-
This compound (Carbobenzoxy-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well microplates suitable for fluorescence microscopy
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Live-cell imaging system equipped with environmental control (37°C, 5% CO₂), and appropriate filter sets for AMC (Excitation: ~350 nm, Emission: ~450 nm) and other desired fluorophores.
Protocol for Live-Cell Imaging of Caspase Activity
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in a 50-70% confluent monolayer on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment and recovery.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 20 µM).
-
Prepare the apoptosis-inducing agent at the desired concentration in cell culture medium.
-
-
Experimental Procedure:
-
Remove the culture medium from the wells and wash the cells once with pre-warmed PBS.
-
Add the medium containing the apoptosis-inducing agent to the designated wells. Include vehicle-only wells as a negative control.
-
Add the medium containing this compound to all wells.
-
Immediately place the plate in the live-cell imaging system.
-
-
Image Acquisition:
-
Set the environmental chamber to 37°C and 5% CO₂.
-
Define the image acquisition settings. Use an appropriate objective (e.g., 20x or 40x).
-
Set the fluorescence channels for AMC (Ex: ~350/50 nm, Em: ~460/50 nm). If using other fluorescent markers (e.g., for cell viability or nuclear staining), set up additional channels accordingly.
-
Set up a time-lapse acquisition to capture images at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 4-24 hours).
-
-
Data Analysis:
-
Use image analysis software to quantify the mean fluorescence intensity of AMC in each well or on a single-cell basis over time.
-
Subtract the background fluorescence from a cell-free well.
-
Plot the change in fluorescence intensity over time to visualize the kinetics of caspase activation.
-
For endpoint analysis, compare the fluorescence intensity of treated cells to control cells at a specific time point.
-
Experimental Workflow
The following diagram illustrates the general workflow for a live-cell imaging experiment to measure caspase activity using this compound.
Conclusion
Live-cell imaging with this compound provides a powerful tool for the real-time, quantitative analysis of caspase activity during apoptosis. The detailed protocols and understanding of the underlying signaling pathways presented in these application notes will enable researchers, scientists, and drug development professionals to effectively utilize this technology in their studies of programmed cell death and in the discovery of novel therapeutics. The ability to monitor the kinetics of caspase activation in living cells offers significant advantages over endpoint assays, providing deeper insights into the dynamic nature of apoptosis.
References
Quantifying Caspase-3 Activity Using a Fluorogenic Substrate Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[1] The quantification of caspase-3 activity is a critical method for assessing apoptosis in response to various stimuli, including drug candidates. This document provides a detailed protocol for a sensitive fluorometric assay to quantify caspase-3 activity in cell lysates using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[2][3] Additionally, it describes the use of the pan-caspase inhibitor, Z-VAD-FMK, as a crucial control for validating the specificity of the assay.[4][5]
Assay Principle
This fluorometric assay is based on the detection of fluorescence produced by the cleavage of the Ac-DEVD-AMC substrate by active caspase-3.[2] The substrate consists of the caspase-3 recognition sequence, DEVD, conjugated to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its uncleaved form, the substrate is weakly fluorescent. However, upon cleavage by active caspase-3 at the aspartate residue, the free AMC molecule is released, which exhibits strong fluorescence with excitation at approximately 360-380 nm and emission at 440-460 nm.[2][6] The intensity of the fluorescence is directly proportional to the level of caspase-3 activity in the sample.[3]
Signaling Pathway
// Nodes Extrinsic_Stimuli [label="Extrinsic Stimuli\n(e.g., FasL, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Death_Receptors [label="Death Receptors\n(e.g., Fas, TNFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; DISC [label="DISC Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Procaspase8 [label="Procaspase-8", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase8 [label="Active Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intrinsic_Stimuli [label="Intrinsic Stimuli\n(e.g., DNA Damage, Oxidative Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Procaspase9 [label="Procaspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase9 [label="Active Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procaspase3 [label="Procaspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Active Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrates [label="Cellular Substrates\n(e.g., PARP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Extrinsic_Stimuli -> Death_Receptors [color="#4285F4"]; Death_Receptors -> DISC [color="#4285F4"]; DISC -> Procaspase8 [color="#4285F4"]; Procaspase8 -> Caspase8 [label="Cleavage", color="#EA4335"]; Intrinsic_Stimuli -> Mitochondria [color="#4285F4"]; Mitochondria -> Cytochrome_c [color="#4285F4"]; Cytochrome_c -> Apaf1 [color="#4285F4"]; Apaf1 -> Apoptosome [color="#4285F4"]; Apoptosome -> Procaspase9 [color="#4285F4"]; Procaspase9 -> Caspase9 [label="Cleavage", color="#EA4335"]; Caspase8 -> Procaspase3 [color="#EA4335"]; Caspase9 -> Procaspase3 [color="#EA4335"]; Procaspase3 -> Caspase3 [label="Cleavage", color="#EA4335"]; Caspase3 -> Substrates [label="Cleavage", color="#EA4335"]; Substrates -> Apoptosis [color="#34A853"]; }
Caption: Caspase-3 signaling pathway in apoptosis.
Experimental Workflow
// Nodes Cell_Culture [label="1. Cell Culture & Treatment\n(Induce Apoptosis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Lysis [label="2. Cell Lysis\n(Release Cellular Contents)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Quant [label="3. Protein Quantification\n(e.g., BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay_Setup [label="4. Assay Setup in 96-well Plate\n(Lysate, Buffer, Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="5. Incubation\n(37°C, 1-2 hours, protected from light)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorescence_Reading [label="6. Fluorescence Measurement\n(Ex: 380 nm, Em: 440-460 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="7. Data Analysis\n(Calculate Fold-Increase in Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Cell_Lysis; Cell_Lysis -> Protein_Quant; Protein_Quant -> Assay_Setup; Assay_Setup -> Incubation; Incubation -> Fluorescence_Reading; Fluorescence_Reading -> Data_Analysis; }
Caption: Experimental workflow for caspase-3 activity assay.
Materials and Reagents
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Pan-caspase inhibitor Z-VAD-FMK (for inhibitor control)[5]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM sodium pyrophosphate)[7]
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
-
Caspase-3 Substrate: Ac-DEVD-AMC (1 mM stock in DMSO)[7]
-
AMC Standard (for calibration curve)
-
Protein assay reagent (e.g., BCA kit)
-
Black, flat-bottom 96-well microplate
-
Microplate reader capable of fluorescence detection
Experimental Protocols
Cell Lysate Preparation
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with the desired apoptosis-inducing agent for a predetermined time. Include an untreated control group. For the inhibitor control, pre-incubate cells with Z-VAD-FMK (typically 20-50 µM) for 1 hour before adding the apoptotic stimulus.[5]
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells once with ice-cold PBS, and then add ice-cold Cell Lysis Buffer.[8]
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash once with ice-cold PBS, and resuspend the cell pellet in ice-cold Cell Lysis Buffer.[9]
-
-
Lysis: Incubate the cells in Lysis Buffer on ice for 10-20 minutes.[10]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 10,000-14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[2][9]
-
Supernatant Collection: Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This is the cell lysate.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the caspase activity.
Caspase-3 Activity Assay
-
Prepare Assay Plate: On a black 96-well plate, add cell lysate containing 50-200 µg of total protein to each well. Adjust the volume of each well to be equal with Cell Lysis Buffer.[11]
-
Prepare Reaction Mix: Prepare a master mix of the 2x Reaction Buffer. Immediately before use, add DTT to a final concentration of 10 mM.[12]
-
Add Reaction Buffer: Add 50 µL of the 2x Reaction Buffer (containing DTT) to each well containing cell lysate.[11]
-
Add Substrate: Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well for a final concentration of 50 µM.[12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12][13]
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[3]
AMC Standard Curve (Optional, for absolute quantification)
-
Prepare a series of dilutions of the AMC standard in 1x Reaction Buffer.
-
Add the same volume of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence as described above.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.
Data Presentation and Analysis
The results are typically expressed as the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Calculation:
Fold-Increase = (Fluorescence of Treated Sample - Fluorescence of Blank) / (Fluorescence of Untreated Control - Fluorescence of Blank)
A blank well should contain all reagents except the cell lysate.
Table 1: Quantification of Caspase-3 Activity in Jurkat Cells Treated with Etoposide
| Treatment Group | Protein Conc. (µg/µL) | Fluorescence (RFU) | Normalized Fluorescence (RFU/µg protein) | Fold-Increase in Activity |
| Untreated Control | 2.1 | 1575 | 750 | 1.0 |
| Etoposide (50 µM) | 2.0 | 8400 | 4200 | 5.6 |
| Etoposide + Z-VAD-FMK | 2.2 | 1782 | 810 | 1.1 |
| Blank | N/A | 150 | N/A | N/A |
RFU: Relative Fluorescence Units
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated reagents or buffer. | Use fresh, high-quality reagents. Include a "no-lysate" control. |
| Autofluorescence of compounds. | Measure the fluorescence of the compound alone in the assay buffer. | |
| Low signal | Insufficient caspase-3 activation. | Increase the concentration of the apoptosis inducer or the treatment time. |
| Low protein concentration. | Increase the amount of cell lysate used in the assay. | |
| Inactive substrate. | Ensure proper storage of the Ac-DEVD-AMC substrate (at -20°C, protected from light). | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and be careful with pipetting small volumes. |
| Incomplete cell lysis. | Ensure complete lysis by visual inspection and optimize lysis buffer and incubation time. | |
| Uneven cell density. | Ensure a single-cell suspension before seeding and even distribution in wells. |
Conclusion
The fluorometric assay using the Ac-DEVD-AMC substrate provides a robust and sensitive method for quantifying caspase-3 activity. The inclusion of appropriate controls, such as an untreated sample and a Z-VAD-FMK-treated sample, is essential for the accurate interpretation of the results. This protocol can be readily adapted for high-throughput screening of compounds that modulate apoptosis, making it a valuable tool in drug discovery and fundamental research.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. invivogen.com [invivogen.com]
- 5. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. mesoscale.com [mesoscale.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 11. abcam.com [abcam.com]
- 12. abcam.cn [abcam.cn]
- 13. Caspase-3 Fluorometric Assay Kit [cellbiologics.com]
Troubleshooting & Optimization
troubleshooting high background fluorescence in Z-Vad-amc assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering high background fluorescence in Z-VAD-FMK-based caspase assays.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does its fluorescent version work?
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor. It binds to the catalytic site of active caspases, which are key enzymes in the apoptotic pathway. In fluorescent assays, a fluorochrome like FITC (fluorescein isothiocyanate) is conjugated to VAD-FMK (e.g., FITC-VAD-FMK). This allows for the direct detection of cells with active caspases, as the fluorescent probe is retained within these cells.[1][2][3]
Q2: What are the most common causes of high background fluorescence in my Z-VAD-FMK assay?
High background fluorescence can stem from several factors:
-
Excessive Reagent Concentration: Using too much fluorescently-labeled VAD-FMK can lead to non-specific binding to cellular components.[4]
-
Insufficient Washing: Failure to adequately wash away unbound probe will result in a higher background signal.[5]
-
Cell Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence, which can interfere with the signal from the probe.[4]
-
Dead Cells: Necrotic or late-stage apoptotic cells with compromised membrane integrity can non-specifically take up the fluorescent probe.
-
Off-Target Effects: Z-VAD-FMK has been shown to have off-target effects, such as the induction of autophagy, which could potentially contribute to increased fluorescence.[6][7][8][9]
Q3: How can I be sure the signal I'm seeing is specific to caspase activation?
To ensure the specificity of your signal, it is crucial to include proper controls in your experiment. An essential control is to pre-incubate your apoptotic cells with an unlabeled pan-caspase inhibitor (like the standard Z-VAD-FMK) before adding the fluorescently-labeled VAD-FMK.[2][3] A significant reduction in fluorescence in this control group compared to your positive control (apoptotic cells with only the fluorescent probe) indicates that the signal is specific to caspase activity.[4]
Q4: Can I use fixed cells for this assay?
No, this assay is designed for use in living cells. The probe is cell-permeable and targets active enzymes within an intact cell. Cell fixation can compromise the cell membrane and inactivate the target caspases, leading to unreliable results.[4]
Q5: Are there any alternatives to Z-VAD-FMK that might have fewer off-target effects?
Yes, for instance, Q-VD-OPh is another pan-caspase inhibitor that has been reported to not induce autophagy, which is a known off-target effect of Z-VAD-FMK.[6][8] Depending on your experimental system and goals, exploring alternative reagents may be beneficial.
Troubleshooting Guide
High background fluorescence can obscure your results and make data interpretation difficult. The following table outlines potential causes and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence in All Samples (Including Negative Control) | Reagent Concentration Too High: Excess FITC-VAD-FMK leads to non-specific binding.[4] | Perform a titration experiment to determine the optimal concentration of FITC-VAD-FMK that provides a good signal-to-noise ratio. |
| Insufficient Washing: Unbound probe remains in the sample.[5] | Increase the number and/or duration of wash steps after incubation with the probe. Ensure gentle but thorough washing. | |
| Cell Autofluorescence: Cells have a high natural fluorescence at the detection wavelength.[4] | Analyze an unstained sample of your cells by flow cytometry or fluorescence microscopy to determine the level of autofluorescence and set your instrument's baseline accordingly. | |
| Long Incubation Time: Extended incubation can lead to increased non-specific binding. | Optimize the incubation time. A shorter incubation may be sufficient to detect caspase activity while minimizing background. | |
| High Background in Apoptotic Samples Only | Dead Cell Uptake: Late-stage apoptotic or necrotic cells with compromised membranes non-specifically take up the probe. | Use a viability dye (e.g., Propidium Iodide, DAPI) to distinguish and gate out dead cells during analysis. |
| Off-Target Effects: Z-VAD-FMK can induce other cellular processes like autophagy, which may contribute to fluorescence.[7][10][11] | Consider using an alternative pan-caspase inhibitor like Q-VD-OPh, which has been reported to not induce autophagy.[6][8] | |
| Inconsistent or Variable Background | Inconsistent Cell Health or Density: Differences in cell confluence or health can affect their response and staining.[12] | Ensure consistent cell seeding density and health across all experimental conditions. Avoid using over-confluent cells.[12] |
| Instrument Settings: Fluctuations in the settings of the flow cytometer or fluorescence microscope can affect signal detection. | Standardize instrument settings (e.g., laser power, detector voltage, gate settings) for all samples within an experiment. |
Quantitative Data Summary
The optimal experimental parameters can vary depending on the cell type and the apoptosis-inducing agent. The following table provides a general guideline for reagent concentrations and incubation times.
| Parameter | Recommended Range | Notes |
| FITC-VAD-FMK Concentration | 5 - 20 µM | A starting concentration of 10 µM is often recommended, for example, in Jurkat cells.[1] Titration is highly recommended for each new cell line or experimental condition. |
| Incubation Time | 20 - 60 minutes | Shorter incubation times are generally better to reduce non-specific binding. Optimization is key. |
| Incubation Temperature | 37°C with 5% CO2 | Standard cell culture conditions should be maintained during the incubation period.[2][3] |
| Cell Density | 1 x 10^6 cells/mL | For suspension cells, this is a common starting point. For adherent cells, aim for 70-80% confluency. Avoid using over-confluent cultures.[3][12] |
Experimental Protocols
This section provides a detailed methodology for a standard FITC-VAD-FMK assay for both suspension and adherent cells.
Reagent Preparation
-
FITC-VAD-FMK Stock Solution: The reagent is typically supplied as a 5 mM solution in DMSO.[1] Store at -20°C, protected from light.
-
Wash Buffer: Phosphate-Buffered Saline (PBS) is commonly used.
-
Control Inhibitor (Z-VAD-FMK): Prepare a stock solution of unlabeled Z-VAD-FMK in DMSO for use in specificity control experiments.
Staining Protocol for Suspension Cells (e.g., Jurkat)
-
Induce Apoptosis: Treat cells with your desired apoptotic stimulus. Include a negative control (untreated cells) and a specificity control (cells to be pre-treated with unlabeled Z-VAD-FMK).
-
Specificity Control: For the specificity control sample, add unlabeled Z-VAD-FMK (final concentration of ~50 µM) 30-60 minutes before inducing apoptosis.
-
Cell Harvest: Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Staining: Resuspend the cell pellet in 300 µL of culture medium. Add FITC-VAD-FMK to a final concentration of 10 µM (this may need optimization).
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in a 5% CO2 incubator, protected from light.[13]
-
Washing: Add 2 mL of PBS and centrifuge at 300 x g for 5 minutes.[13] Carefully remove the supernatant. Repeat the wash step twice.
-
Resuspension: Resuspend the final cell pellet in 400 µL of PBS. If you are using a viability dye like PI, add it at this stage according to the manufacturer's instructions.
-
Analysis: Analyze the samples immediately by flow cytometry.
Staining Protocol for Adherent Cells (e.g., HeLa)
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and allow them to adhere overnight.
-
Induce Apoptosis: Treat the cells with your apoptotic stimulus. Include appropriate controls.
-
Staining: After the apoptosis induction period, add FITC-VAD-FMK directly to the culture medium to the desired final concentration.
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Carefully aspirate the medium and wash the cells three times with PBS.
-
Analysis:
-
Fluorescence Microscopy: Add fresh PBS or mounting medium and visualize the cells using a fluorescence microscope with a FITC filter set.
-
Flow Cytometry: Gently detach the cells using trypsin or a cell scraper, wash with PBS, and proceed with analysis as for suspension cells.
-
Visualizations
Troubleshooting Workflow for High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Mechanism of Z-VAD-FMK Action and Off-Target Effects
Caption: Z-VAD-FMK mechanism and off-target effects.
References
- 1. CaspACE™ FITC-VAD-FMK In Situ Marker [promega.jp]
- 2. merckmillipore.com [merckmillipore.com]
- 3. content.abcam.com [content.abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. content.abcam.com [content.abcam.com]
- 13. promega.com [promega.com]
Optimizing Z-VAD-FMK Concentration for Diverse Cell Lines: A Technical Support Guide
Welcome to the technical support center for the effective use of Z-VAD-FMK, a broad-spectrum caspase inhibitor. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to navigate the complexities of optimizing Z-VAD-FMK concentrations across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it work?
A1: Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor.[1] It functions by binding to the catalytic site of most caspases, a family of proteases that play a central role in apoptosis (programmed cell death).[1] By inhibiting these enzymes, Z-VAD-FMK can effectively block the apoptotic signaling cascade.
Q2: What is the recommended starting concentration for Z-VAD-FMK?
A2: The optimal working concentration of Z-VAD-FMK is highly dependent on the specific cell line and the experimental conditions. A general starting range for many cell culture applications is between 20 µM and 50 µM.[2][3] However, it is crucial to perform a dose-response experiment to determine the most effective concentration for your particular model system.[2]
Q3: How long should I pre-incubate my cells with Z-VAD-FMK?
A3: For maximal inhibitory effect, it is recommended to pre-incubate cells with Z-VAD-FMK for at least 1-2 hours before inducing apoptosis.[2] This allows sufficient time for the inhibitor to permeate the cell membrane and bind to its target caspases.
Q4: I'm not observing any inhibition of apoptosis. What could be wrong?
A4: There are several potential reasons for a lack of apoptotic inhibition. Please refer to our troubleshooting guide below for a detailed breakdown of possible causes and solutions. Common issues include suboptimal inhibitor concentration, insufficient pre-incubation time, or the activation of a caspase-independent cell death pathway.[2]
Q5: I've noticed increased cell death after adding Z-VAD-FMK. Why is this happening?
A5: Inhibition of caspases by Z-VAD-FMK can sometimes trigger an alternative, pro-inflammatory form of programmed cell death called necroptosis, particularly in myeloid cell lines.[4][5] This occurs because caspase-8, which is inhibited by Z-VAD-FMK, normally cleaves and inactivates key proteins in the necroptosis pathway (RIPK1 and RIPK3).[6] When caspase-8 is blocked, these proteins can initiate necroptotic cell death.
Data Presentation: Recommended Z-VAD-FMK Concentrations for Common Cell Lines
The following table summarizes empirically determined starting concentrations for Z-VAD-FMK in various cell lines. Note: These are starting points; optimization is highly recommended for each new experimental setup.
| Cell Line | Typical Concentration Range | Notes and Considerations |
| Jurkat | 20 - 100 µM | A concentration of 20µM is suggested for anti-Fas mAb-treated Jurkat cells.[7] Higher concentrations (up to 200 µM) have also been reported.[4] |
| HeLa | 40 µM | A 30-minute pre-treatment with 40 µM Z-VAD-FMK has been shown to be effective.[8] |
| SH-SY5Y | 10 - 50 µM | This neuroblastoma cell line may require titration to find the optimal balance between apoptosis inhibition and potential neurotoxicity. |
| A549 | 10 - 100 µM | The optimal concentration can vary depending on the apoptotic stimulus used. |
| MCF-7 | 10 - 50 µM | This breast cancer cell line is known to be caspase-3 deficient, which may influence the outcome of Z-VAD-FMK treatment.[9] |
| Bone Marrow-Derived Macrophages (BMDMs) | 20 - 80 µM | Pre-treatment for 30 minutes is common.[5] Be aware of the potential for inducing necroptosis.[4] |
| HCT116 & SW480 | 20 µM | A 1-hour pre-treatment at this concentration has been used to inhibit apoptosis induced by chemotherapeutic agents.[4] |
| Granulosa Cell Lines (e.g., HGL5) | 50 µM | Used to prevent apoptosis under hypoxic conditions.[10] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of apoptosis | 1. Suboptimal Z-VAD-FMK concentration: The concentration may be too low for your specific cell line or stimulus. | 1. Perform a dose-response experiment (e.g., 10, 20, 50, 100 µM) to determine the optimal concentration.[2] |
| 2. Insufficient pre-incubation time: The inhibitor may not have had enough time to enter the cells and bind to caspases. | 2. Increase the pre-incubation time to at least 1-2 hours before inducing apoptosis.[2] | |
| 3. Caspase-independent cell death: The stimulus you are using may be inducing a form of cell death that does not rely on caspases. | 3. Investigate alternative cell death pathways. Use positive and negative controls for caspase-dependent apoptosis. | |
| 4. Inhibitor degradation: Improper storage or handling may have led to the degradation of Z-VAD-FMK. | 4. Ensure Z-VAD-FMK is stored correctly (typically at -20°C in DMSO). Prepare fresh aliquots to avoid multiple freeze-thaw cycles. | |
| Increased or unexpected cell death | 1. Induction of necroptosis: Inhibition of caspases can trigger necroptosis in some cell lines (e.g., myeloid cells).[4][5] | 1. Co-treat with a necroptosis inhibitor like Necrostatin-1 (Nec-1) to confirm if the observed cell death is necroptotic.[6] |
| 2. DMSO toxicity: The final concentration of the solvent (DMSO) in your culture media may be too high. | 2. Ensure the final DMSO concentration does not exceed 0.2-0.5%. Run a vehicle control (media with DMSO only) to assess solvent toxicity. | |
| 3. Off-target effects: At very high concentrations (>100 µM), Z-VAD-FMK may have off-target effects.[11] | 3. Use the lowest effective concentration determined from your dose-response experiment. | |
| Inconsistent results | 1. Variability in cell health and density: Differences in cell confluence or passage number can affect experimental outcomes. | 1. Maintain consistent cell culture practices, including seeding density and using cells within a specific passage number range. |
| 2. Timing of inhibitor addition: Inconsistent timing of Z-VAD-FMK addition relative to the apoptotic stimulus. | 2. Standardize the pre-incubation time across all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Z-VAD-FMK Concentration (Dose-Response)
-
Cell Seeding: Plate your cells at a suitable density in a multi-well plate (e.g., 96-well plate) and allow them to adhere overnight.
-
Prepare Z-VAD-FMK Dilutions: Prepare a series of Z-VAD-FMK dilutions in your cell culture medium. A common range to test is 1, 5, 10, 20, 50, and 100 µM.[2] Remember to include a vehicle control (DMSO only) at the highest concentration used.
-
Pre-incubation: Remove the old media and add the media containing the different concentrations of Z-VAD-FMK or the vehicle control. Incubate for 1-2 hours.
-
Induce Apoptosis: Add your known apoptotic stimulus to the wells. Include a negative control (no stimulus, no inhibitor) and a positive control (stimulus, no inhibitor).
-
Incubation: Incubate for a period appropriate for your apoptotic stimulus to induce cell death.
-
Assess Apoptosis: Measure the extent of apoptosis using a suitable method (see Protocol 2).
-
Analysis: Plot the percentage of apoptosis against the Z-VAD-FMK concentration to determine the minimal concentration that provides maximal inhibition.
Protocol 2: Assessing Apoptosis
There are several methods to assess the efficacy of Z-VAD-FMK in preventing apoptosis. Here are a few common techniques:
-
Annexin V/Propidium Iodide (PI) Staining followed by Flow Cytometry:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
-
Caspase Activity Assays:
-
Cell lysates can be prepared from treated and control cells.
-
Use a commercially available fluorometric or colorimetric assay that measures the activity of specific caspases (e.g., caspase-3, -8, or -9).
-
A reduction in caspase activity in Z-VAD-FMK treated cells compared to the positive control indicates successful inhibition.
-
-
Western Blot for PARP Cleavage:
-
Prepare protein lysates from your cell pellets.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody that detects both full-length PARP (116 kDa) and the cleaved fragment (89 kDa).
-
A decrease in the cleaved PARP fragment in Z-VAD-FMK treated samples indicates inhibition of caspase-3 activity.
-
Visualizations
Caption: Mechanism of Z-VAD-FMK in inhibiting apoptosis.
Caption: Experimental workflow for optimizing Z-VAD-FMK concentration.
Caption: Troubleshooting decision tree for unexpected cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. invivogen.com [invivogen.com]
- 4. Z-VAD-FMK | Caspase Inhibitor VI | caspase inhibitor | TargetMol [targetmol.com]
- 5. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Caspase Inhibitor Z-VAD-FMK [promega.com.br]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation of a cysteine protease in MCF-7 and T47D breast cancer cells during beta-lapachone-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.usbio.net [cdn.usbio.net]
Technical Support Center: Z-VAD-AMC Caspase Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the Z-VAD-AMC assay, particularly when no signal is observed.
Troubleshooting Guide & FAQs
This guide addresses common reasons for the lack of a fluorescent signal in your this compound assay.
Q1: Why am I not seeing any fluorescent signal in my this compound assay?
A low or absent signal can stem from several factors, including inactive enzymes, suboptimal assay conditions, or degraded reagents[1]. A systematic check of each component of your experiment is the most effective way to identify the issue.
Q2: How can I be sure that my cells are undergoing apoptosis?
For a signal to be generated, caspases must be activated in your cell population.
-
Insufficient Induction of Apoptosis: The concentration of the apoptosis-inducing agent or the incubation time may be insufficient. It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction in your specific cell type.
-
Cell Type and Density: Not all cell types are equally sensitive to the same apoptotic stimuli. Ensure you are using an appropriate number of cells; a common recommendation is 1-5 x 10^6 cells per assay[2].
-
Positive Control: Always include a positive control where cells are treated with a known apoptosis inducer, such as staurosporine (B1682477) or etoposide, to ensure the assay is working correctly[3].
Q3: Could there be a problem with my cell lysate preparation?
Proper preparation of the cell lysate is critical for preserving caspase activity.
-
Inefficient Lysis: Incomplete cell lysis will result in a lower concentration of caspases in your sample. Ensure your lysis buffer is appropriate for your cell type and consider mechanical disruption methods like freeze-thaw cycles or sonication on ice[4][5].
-
Lysate Handling: Caspase activity can diminish over time, even on ice[3]. It is best to perform the assay immediately after lysate preparation. If storage is necessary, snap-freeze the lysates in liquid nitrogen and store them at -80°C[6]. Avoid multiple freeze-thaw cycles.
-
Protein Concentration: It is advisable to measure the protein concentration of your lysate to ensure you are loading a sufficient and equal amount for each sample. A recommended range is 50-200 µg of cell lysate per assay[2].
Q4: How can I check if my this compound substrate or other reagents are working correctly?
The integrity and concentration of your reagents are paramount.
-
Substrate Integrity: this compound is light-sensitive and should be stored protected from light at -20°C[1][7][8]. Improper storage can lead to degradation and a high background signal or no signal at all.
-
Substrate Concentration: Ensure the final concentration of this compound in your assay is optimal. A common final concentration is 50 µM[2][8].
-
Assay Buffer Composition: The assay buffer is critical for optimal enzyme activity. A typical buffer includes a buffering agent (e.g., HEPES), a reducing agent like DTT (dithiothreitol), and sometimes a chelator like EDTA[8][9]. DTT is unstable and should be added to the buffer immediately before use[2].
-
Positive Enzyme Control: To test the entire assay system, use a purified active caspase-3 as a positive control[6]. This will confirm that the buffer, substrate, and plate reader are all functioning correctly.
Q5: Are my instrument settings correct for detecting the AMC fluorophore?
Incorrect settings on your fluorescence plate reader will prevent signal detection.
-
Wavelengths: For the liberated AMC fluorophore, the recommended excitation wavelength is between 360-380 nm, and the emission wavelength is between 440-460 nm[7][10].
-
Gain Setting: The gain setting on the fluorometer may be too low. You can adjust the gain using a positive control sample to bring the signal into a detectable range[11].
-
Plate Type: Use a black, flat-bottom 96-well plate to minimize background fluorescence and well-to-well crosstalk[4].
Experimental Protocols
Key Experiment: Fluorometric Caspase Activity Assay using this compound
This protocol outlines the key steps for measuring caspase activity in cell lysates.
-
Preparation of Reagents:
-
Lysis Buffer: Prepare a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).
-
Assay Buffer (2X): Prepare a 2X reaction buffer (e.g., 40 mM HEPES, pH 7.4, 20% glycerol, 200 mM NaCl). Immediately before use, add DTT to a final concentration of 20 mM[2].
-
This compound Substrate: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light[8].
-
-
Induction of Apoptosis:
-
Seed cells at an appropriate density and treat with an apoptosis-inducing agent for the desired time. Include an untreated control group[2].
-
-
Cell Lysate Preparation:
-
Harvest 1-5 x 10^6 cells by centrifugation[2].
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Lysis Buffer and incubate on ice for 10 minutes[2].
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of 2X Assay Buffer (with DTT) to each well[2].
-
To initiate the reaction, add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM[2].
-
Incubate the plate at 37°C for 1-2 hours, protected from light[2].
-
-
Data Acquisition:
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Cell Number | 1-5 x 10^6 cells per assay | [2] |
| Lysate Protein | 50-200 µg per assay | [2] |
| This compound Stock | 10 mM in DMSO | [8] |
| This compound Final | 50 µM | [2][8] |
| DTT Final | 10 mM | [2] |
| Incubation Time | 1-2 hours | [2] |
| Incubation Temp. | 37°C | [2] |
| Excitation | 360-380 nm | [7][10] |
| Emission | 440-460 nm | [7][10] |
Visualizations
Signaling Pathway of this compound Assay
Caption: Principle of the this compound caspase assay.
Experimental Workflow for this compound Assay
Caption: Step-by-step workflow for the this compound assay.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.com [abcam.com]
- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. thco.com.tw [thco.com.tw]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. protocols.io [protocols.io]
issues with Z-Vad-amc cell permeability and incubation time
Welcome to the technical support center for the pan-caspase inhibitor, Z-VAD-FMK. This guide addresses common issues related to cell permeability, incubation time, and overall experimental success. Note that "Z-VAD-AMC" is a substrate for measuring caspase activity, whereas Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is the cell-permeable inhibitor used to block apoptosis.[1] This guide pertains to Z-VAD-FMK.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it work? A1: Z-VAD-FMK is a cell-permeable, broad-spectrum (pan) caspase inhibitor.[2][3] It functions by irreversibly binding to the catalytic site of most caspases, the key proteases involved in executing the apoptotic cell death program.[2][4] By blocking these enzymes, Z-VAD-FMK can prevent the characteristic morphological and biochemical hallmarks of apoptosis, making it a crucial tool for studying cell death pathways.[2][3]
Q2: How should I reconstitute and store Z-VAD-FMK? A2: Z-VAD-FMK is typically supplied as a lyophilized powder and should be reconstituted in high-purity dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).[2][4][5] For long-term storage, the lyophilized powder is stable for years at -20°C.[4][5] Once reconstituted in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where it can be stable for up to a year.[5][6]
Q3: What is the recommended working concentration? A3: The optimal working concentration is highly dependent on the cell type, the nature of the apoptotic stimulus, and the experimental endpoint. However, a common starting range is 10-50 µM.[5][7] It is always recommended to perform a dose-response experiment (e.g., 5, 10, 20, 50, 100 µM) to determine the most effective and non-toxic concentration for your specific model system.[4][5]
Q4: What is the optimal incubation time? A4: The ideal incubation time varies. A common strategy is to pre-incubate the cells with Z-VAD-FMK for at least 1-2 hours before introducing the apoptotic stimulus.[5] This pre-incubation period allows the inhibitor to permeate the cell membrane and bind to caspases before they are activated.[5] Depending on the experimental design, longer incubation times of up to 48 hours may be necessary.[5][7][8]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| No Inhibition of Apoptosis Observed | Insufficient Inhibitor Concentration: The concentration of Z-VAD-FMK may be too low for your specific cell line or stimulus. | Perform a dose-response experiment to find the optimal concentration. A range of 10 µM to 100 µM is often effective.[4][7] |
| Incorrect Timing of Addition: The inhibitor was added after caspase activation had already begun. | Add Z-VAD-FMK at least 1-2 hours before inducing apoptosis to allow for cell permeation and target engagement.[5] | |
| Inhibitor Degradation: The Z-VAD-FMK stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of Z-VAD-FMK stock solution stored at -80°C. Reconstituted inhibitor is stable for about one month at -20°C and up to a year at -80°C.[5][6] | |
| Caspase-Independent Cell Death: The stimulus may be inducing a non-apoptotic cell death pathway, such as necroptosis or autophagy. | Investigate markers for other cell death pathways. Note that Z-VAD-FMK can sometimes promote necroptosis in certain cell lines (e.g., L929) by inhibiting caspase-8.[9][10] | |
| High Cell Toxicity or Off-Target Effects | Concentration Too High: Z-VAD-FMK can have cytotoxic effects at high concentrations. | Reduce the inhibitor concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) as the solvent itself can be toxic.[4] |
| Off-Target Inhibition: Z-VAD-FMK is known to inhibit other cysteine proteases like cathepsins and calpains, and also NGLY1, which can induce autophagy.[3][10] | Lower the inhibitor concentration or consider using a more specific caspase inhibitor if a particular pathway is being studied. The alternative inhibitor Q-VD-OPh does not inhibit NGLY1 and may not induce autophagy.[10] | |
| Induction of Necroptosis: In some cell lines, blocking caspases with Z-VAD-FMK can switch the cell death pathway from apoptosis to necroptosis, especially in response to TNF-α.[9] | Test for necroptosis markers (e.g., phosphorylation of MLKL). To confirm, use a RIPK1 inhibitor like Necrostatin-1 alongside Z-VAD-FMK.[9] | |
| Inconsistent Results | Variable Cell Permeability: Different cell lines have varying abilities to uptake the inhibitor. | Increase the pre-incubation time to allow for better penetration. Confirm uptake and inhibition via a functional assay like a Western blot for cleaved PARP.[11] |
| Cell Density: Overly confluent or sparse cultures can respond differently to stimuli and inhibitors. | Optimize cell seeding density to ensure consistent and healthy cell monolayers or suspensions.[9] |
Quantitative Data Summary
Table 1: Recommended Working Concentrations & Incubation Times for Z-VAD-FMK
| Cell Line | Apoptotic Stimulus | Concentration | Incubation Time | Outcome | Reference |
| Jurkat T cells | Anti-Fas mAb | 20 µM | Concurrent with stimulus | Inhibition of apoptosis | [1] |
| Jurkat T cells | Etoposide | 5-100 µM | 1 hour pre-treatment | Inhibition of cleaved PARP | [3] |
| THP.1 | Various | 10 µM | N/A | Inhibition of apoptosis | [7] |
| HGL5 (Granulosa) | Cobalt Chloride | 50 µM | Concurrent with stimulus | Restored metabolic activity | [11] |
| Human Granulosa | Etoposide | 50 µM | 48 hours | Protection from cell death | [8] |
| L929 | TNF-α | 20-50 µM | 1 hour pre-treatment | Induction of necroptosis | [9] |
| Human T cells | Electrotransfer | 100 µM | 24 hours post-stimulus | Blocked cell death | [12][13] |
Experimental Protocols
Protocol 1: General Inhibition of Apoptosis
This protocol provides a general workflow for using Z-VAD-FMK to prevent apoptosis induced by a chemical stimulus (e.g., Staurosporine, Etoposide).
-
Cell Seeding: Plate cells at a density appropriate for your endpoint assay and allow them to adhere or stabilize overnight.
-
Reagent Preparation: Prepare a 10 mM stock solution of Z-VAD-FMK in DMSO. Dilute this stock in your complete cell culture medium to achieve the desired final working concentrations (e.g., 10, 20, 50 µM). Also, prepare the apoptotic stimulus at the desired final concentration.
-
Controls: Always include the following controls:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with DMSO at the same final concentration used for the inhibitor.
-
Positive Control: Cells treated with the apoptotic stimulus only.
-
-
Pre-incubation: Aspirate the old medium from the cells and add the medium containing the desired concentration of Z-VAD-FMK (or vehicle). Incubate for 1-2 hours at 37°C and 5% CO₂.[5]
-
Induction of Apoptosis: Add the apoptotic stimulus directly to the wells already containing Z-VAD-FMK.
-
Incubation: Culture the cells for the duration required for the stimulus to induce apoptosis (e.g., 4, 8, 16, or 24 hours). This time is stimulus- and cell-type-dependent.
-
Endpoint Analysis: Harvest the cells and assess apoptosis using your chosen method (e.g., Annexin V/PI staining by flow cytometry, TUNEL assay, or Western blot for cleaved caspase-3 or cleaved PARP).
Protocol 2: Validation of Z-VAD-FMK Efficacy by Western Blot
This protocol confirms that Z-VAD-FMK is effectively inhibiting the caspase cascade by analyzing the cleavage of PARP, a key substrate of activated caspase-3.
-
Experiment Execution: Follow steps 1-6 from Protocol 1 to treat cells.
-
Cell Lysis: After incubation, collect both adherent and floating cells. Wash with cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cleaved PARP (Asp214) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for total PARP and a loading control (e.g., β-Actin or GAPDH).
-
-
Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate.
-
Analysis: In the positive control (stimulus only), you should see a strong band for cleaved PARP (~89 kDa) and a decrease in full-length PARP (~116 kDa). In the Z-VAD-FMK treated samples, the band for cleaved PARP should be significantly reduced or absent, indicating successful caspase inhibition.[11]
Visualizations
References
- 1. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 2. invivogen.com [invivogen.com]
- 3. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce variability in Z-Vad-amc experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their Z-VAD-FMK experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it work?
A1: Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It functions by binding to the catalytic site of caspase proteases, which are key enzymes involved in the apoptotic signaling pathway, thereby inhibiting apoptosis.[2][3][4] The peptide is O-methylated on the aspartic acid residue, which enhances its stability and cell permeability.[2][5]
Q2: How should I reconstitute and store Z-VAD-FMK?
A2: Z-VAD-FMK should be reconstituted in high-purity dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mM or 20 mM.[4][5][6] It is crucial to use fresh, moisture-free DMSO as moisture can reduce solubility.[1][7] To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted.[1][8]
Storage Recommendations:
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C | Up to 3 years[1][7] |
| Stock Solution in DMSO | -80°C | Up to 1 year[1][8] |
| Working Solution in DMSO | -20°C | Up to 1 month[1][8] |
Q3: What is the recommended working concentration for Z-VAD-FMK?
A3: The optimal working concentration of Z-VAD-FMK is highly dependent on the cell type, the apoptotic stimulus, and the specific experimental conditions.[6] A common starting range for cell culture experiments is 10-50 µM.[9][10] However, concentrations ranging from 50 nM to 100 µM have been reported in the literature.[6] It is strongly recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.[8]
Q4: What is the optimal incubation time for Z-VAD-FMK treatment?
A4: The ideal incubation time can vary significantly. A common strategy is to pre-incubate the cells with Z-VAD-FMK for 30-60 minutes before inducing apoptosis.[8][9] This allows the inhibitor to permeate the cells and bind to the caspases before they are activated.[8] For some experimental setups, longer incubation times of 4 to 24 hours or even up to 48 hours may be necessary.[8][9] Optimization of the incubation time is critical for achieving maximal and reproducible inhibition.[8]
Troubleshooting Guide
Issue 1: High variability or inconsistent results between experiments.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Z-VAD-FMK activity | Ensure proper storage of Z-VAD-FMK as a lyophilized powder at -20°C and as a stock solution in DMSO at -80°C to maintain stability.[1][8] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] |
| Variable cell health and density | Maintain consistent cell culture conditions, including passage number, confluency, and seeding density.[11] Perform experiments on cells in the logarithmic growth phase. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent delivery. |
| Inconsistent incubation times | Precisely control all incubation times, especially the pre-incubation with Z-VAD-FMK and the duration of apoptotic induction. |
| DMSO concentration variability | Keep the final DMSO concentration consistent across all wells, including controls. High concentrations of DMSO (>0.2-1.0%) can be toxic to cells and affect results.[6][12] |
Issue 2: No or low inhibition of apoptosis observed.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal inhibitor concentration | Perform a dose-response curve (e.g., 1, 10, 25, 50, 100 µM) to determine the optimal concentration for your specific cell line and stimulus.[8][9] |
| Inadequate pre-incubation time | Optimize the pre-incubation time with Z-VAD-FMK (e.g., 30 min, 1h, 2h, 4h) before adding the apoptotic stimulus to ensure sufficient cell permeability and target engagement.[8] |
| Apoptosis induction is too strong | The apoptotic stimulus may be too potent, overwhelming the inhibitory capacity of Z-VAD-FMK. Try reducing the concentration or duration of the stimulus. |
| Caspase-independent cell death | The stimulus may be inducing a non-apoptotic, caspase-independent cell death pathway such as necroptosis.[8] Use alternative methods to confirm the cell death pathway. |
| Degraded Z-VAD-FMK | Use a fresh aliquot of Z-VAD-FMK to rule out degradation of the inhibitor. |
Issue 3: High background signal in control wells.
| Potential Cause | Troubleshooting Suggestion |
| Spontaneous apoptosis in culture | All cultured cells exhibit some level of spontaneous apoptosis. This is expected and should be accounted for by including untreated cell controls.[13] |
| DMSO toxicity | High concentrations of DMSO can induce cytotoxicity. Ensure the final DMSO concentration is low (ideally ≤0.1%) and consistent in all wells, including a vehicle-only control.[6] |
| Contamination | Check for microbial contamination in your cell cultures, which can lead to increased cell death. |
| Assay reagent issues | For fluorescence-based assays, ensure thorough washing steps to remove unbound reagents and protect slides from light to prevent photobleaching. |
Issue 4: Unexpected cell death or off-target effects.
| Potential Cause | Troubleshooting Suggestion |
| Induction of necroptosis | Inhibition of caspases by Z-VAD-FMK can sometimes divert the cell death pathway to necroptosis, a form of programmed necrosis, particularly in certain cell types like macrophages.[8][14] |
| Induction of autophagy | Z-VAD-FMK has been shown to have off-target effects on NGLY1, which can lead to the induction of autophagy.[15][16][17] Consider using an alternative pan-caspase inhibitor like Q-VD-OPh, which does not induce autophagy.[15] |
| Inhibition of other proteases | At high concentrations, Z-VAD-FMK may inhibit other proteases, leading to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
Experimental Protocols
Protocol 1: General Workflow for Optimizing Z-VAD-FMK Concentration and Incubation Time
-
Cell Seeding: Plate cells at a density appropriate for your endpoint assay and allow them to adhere overnight.
-
Prepare Z-VAD-FMK Dilutions: Prepare a series of Z-VAD-FMK dilutions in your cell culture medium. A common range to test is 1, 10, 25, and 50 µM.[9] Include a vehicle control with the same final concentration of DMSO.[9]
-
Pre-incubation Time Course: For each concentration, set up multiple wells. Add the inhibitor or vehicle to the cells at different time points before adding your stimulus (e.g., 4h, 2h, 1h, 30min before stimulus).[8]
-
Induce Apoptosis: Add your known apoptotic stimulus (e.g., staurosporine, TNF-α) at "time zero". Include a negative control (no stimulus, no inhibitor) and a positive control (stimulus, no inhibitor).[8]
-
Endpoint Incubation: Culture the cells for the required duration for your stimulus to take effect (this will be specific to your model, e.g., 6h, 12h, 24h).[8]
-
Assay: Perform your endpoint assay to measure apoptosis (e.g., Annexin V/PI staining by flow cytometry, caspase activity assay).[9]
-
Analysis: Plot the percentage of apoptosis inhibition against the pre-incubation time for each concentration to determine the optimal conditions.[8]
Protocol 2: Caspase-3/7 Activity Assay (General)
-
Cell Treatment: Seed cells in a 96-well plate and treat with your apoptotic stimulus in the presence or absence of optimized concentrations of Z-VAD-FMK. Include appropriate controls.
-
Reagent Preparation: Prepare the caspase-3/7 assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate and buffer.
-
Assay: Add the caspase-3/7 reagent directly to the wells containing the cells.
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol (usually 1-3 hours), protected from light.[18]
-
Measurement: Read the luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the background reading (from no-cell control wells) from all experimental readings. Calculate the fold change in caspase activity relative to the untreated control.
Visualizations
Caption: General overview of apoptotic signaling pathways and the inhibitory action of Z-VAD-FMK.
Caption: A logical workflow to troubleshoot and reduce variability in Z-VAD-FMK experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. quora.com [quora.com]
- 4. invivogen.com [invivogen.com]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. tautomycetin.com [tautomycetin.com]
- 10. Z-VAD-FMK | Caspase Inhibitor VI | caspase inhibitor | TargetMol [targetmol.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 13. promega.com [promega.com]
- 14. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
Navigating the Challenges of Serum in Z-Vad-amc Caspase Assays: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting advice and frequently asked questions (FAQs) regarding the impact of serum components on the performance of the Z-Vad-amc fluorometric caspase assay. Adherence to the recommendations outlined below will help ensure the generation of accurate and reproducible data when working with serum-containing samples.
Frequently Asked Questions (FAQs)
Q1: Why is my background fluorescence high when using serum-containing samples in my this compound assay?
A1: High background fluorescence is a common issue when serum is present in your assay. This can be attributed to two primary factors:
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Autofluorescence: Serum contains a complex mixture of endogenous fluorescent molecules, such as NADH, riboflavins, and aromatic amino acid-containing proteins (e.g., albumin).[1][2] These molecules can emit light in the same spectral region as the AMC fluorophore released by caspase activity, leading to an elevated baseline signal.
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Non-specific Binding: Serum albumin, a major component of serum, has been shown to bind to fluorescent molecules.[3] This interaction can alter the fluorescence properties of the this compound substrate or the cleaved AMC product, potentially increasing background fluorescence and reducing the assay's dynamic range.
Q2: How does the presence of serum affect the signal-to-noise ratio of my this compound assay?
A2: The presence of serum typically decreases the signal-to-noise ratio (S/N). The S/N ratio is a measure of the strength of the desired signal (caspase activity) relative to the background noise. As explained in Q1, serum increases the background fluorescence (noise). While the specific signal from caspase activity may also be affected, the disproportional increase in background often leads to a reduced S/N, making it more difficult to detect true changes in caspase activity, especially for samples with low enzyme levels.
Q3: Can serum components directly inhibit caspase activity?
A3: While the primary issue with serum is its impact on the fluorescence detection, it is possible that certain components within the serum could directly or indirectly affect enzyme kinetics. However, the more significant and well-documented interference is at the level of fluorescence detection.
Q4: Will the IC50 value of a caspase inhibitor be affected by the presence of serum?
A4: Yes, the apparent IC50 value of a caspase inhibitor can be significantly affected by the presence of serum. Serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their effective free concentration available to interact with the caspase enzyme. This necessitates the use of higher inhibitor concentrations to achieve the same level of inhibition as in a serum-free environment, resulting in an artificially inflated IC50 value.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from serum components (e.g., albumin, NADH, riboflavins). | 1. Reduce Serum Concentration: If your experimental design allows, reduce the percentage of serum in your samples as much as possible. 2. Use Serum-Free Media: For in vitro studies, consider switching to a serum-free or low-serum medium for the duration of the experiment. 3. Perform a "No-Enzyme" Control: For each serum concentration, include a control well that contains the sample and assay buffer but no this compound substrate. This will allow you to measure and subtract the intrinsic fluorescence of the sample. 4. Perform a "Substrate Only" Control: Include a control with the this compound substrate in serum-containing media without cells or lysate to assess the degree of non-enzymatic substrate degradation or interaction with serum components. |
| Low Signal-to-Noise Ratio | Increased background fluorescence from serum masking the specific signal. | 1. Optimize Substrate Concentration: Ensure you are using an optimal concentration of this compound. A substrate titration may be necessary. 2. Increase Incubation Time: Allow the enzymatic reaction to proceed for a longer duration to generate a stronger signal, but monitor for substrate depletion and non-linear kinetics. 3. Use a Higher Wavelength Fluorophore: If possible, consider alternative caspase substrates that release fluorophores with excitation and emission wavelengths further into the red spectrum, where serum autofluorescence is typically lower.[1] |
| Inconsistent or Non-Reproducible Results | Variability in serum batches, protein binding, or inner filter effect. | 1. Use a Single Lot of Serum: For a given set of experiments, use the same lot of serum to minimize variability. 2. Include a Standard Curve: Prepare a standard curve with free AMC in the presence of the same serum concentration as your samples to account for any quenching or enhancement effects of the serum on the AMC fluorescence. 3. Address the Inner Filter Effect: At high serum concentrations, components may absorb the excitation or emission light, leading to inaccurate readings. Diluting the sample may be necessary. Running a spectral scan of your serum-containing media can help identify potential issues. |
| Apparent Shift in Inhibitor Potency (IC50) | Binding of the inhibitor to serum proteins, reducing its effective concentration. | 1. Determine Protein Binding: If possible, independently measure the extent to which your inhibitor binds to serum proteins. 2. Report Apparent IC50: When reporting IC50 values obtained in the presence of serum, clearly state the serum concentration and acknowledge that it is an "apparent" value. 3. Compare to Serum-Free Conditions: Whenever feasible, determine the inhibitor's IC50 in a serum-free buffer to understand the true potency. |
Quantitative Data Summary
While specific quantitative data for the this compound assay in the presence of varying serum concentrations is not extensively published, the following tables illustrate the expected trends based on the principles of fluorescence-based assays and known serum interferences. These tables are intended for illustrative purposes to guide experimental design and data interpretation.
Table 1: Illustrative Impact of Serum Concentration on Assay Performance
| Serum Concentration (%) | Expected Background Fluorescence (RFU) | Expected Signal-to-Noise Ratio | Expected Z'-Factor |
| 0 | Low | High | High (>0.5) |
| 2.5 | Moderately Increased | Moderate | Moderate (0-0.5) |
| 5 | Increased | Lower | Lower (<0) |
| 10 | High | Low | Very Low (<<0) |
| 20 | Very High | Very Low | Unreliable |
Table 2: Illustrative Impact of Serum on Apparent IC50 of a Caspase Inhibitor
| Serum Concentration (%) | Expected Apparent IC50 (nM) | Fold-Shift in IC50 (vs. 0% Serum) |
| 0 | 10 | 1 |
| 2.5 | 25 | 2.5 |
| 5 | 50 | 5 |
| 10 | 120 | 12 |
| 20 | 300 | 30 |
Experimental Protocols
Protocol: this compound Caspase Assay in Serum-Containing Samples
This protocol provides a general framework. Optimization of cell numbers, substrate concentration, and incubation times is highly recommended.
Materials:
-
Cells cultured in media with desired serum concentration
-
This compound substrate (typically dissolved in DMSO)
-
Assay Buffer (e.g., HEPES buffer containing DTT and EDTA)
-
Lysis Buffer (if using cell lysates)
-
Black, clear-bottom 96-well plates suitable for fluorescence measurements
-
Fluorescence plate reader with excitation ~360-380 nm and emission ~440-460 nm filters
-
Free 7-Amino-4-methylcoumarin (AMC) for standard curve
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer (for adherent cells) or an appropriate concentration (for suspension cells) at the time of the assay. Culture in media containing the desired serum concentration.
-
Induction of Apoptosis: Treat cells with the desired apoptotic stimulus. Include untreated control wells.
-
Assay Preparation:
-
For Whole-Cell Assays: Proceed to step 4.
-
For Cell Lysate Assays:
-
Carefully remove the culture medium.
-
Wash cells gently with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Transfer the lysate to a microcentrifuge tube, centrifuge at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new, pre-chilled tube.
-
-
-
Assay Reaction:
-
Prepare the assay reaction mix by diluting the this compound substrate in Assay Buffer to the desired final concentration.
-
Add the assay reaction mix to each well containing cells or lysate.
-
-
Incubation: Incubate the plate at 37°C, protected from light, for the desired time (e.g., 1-2 hours). Kinetic readings can be taken to determine the optimal incubation time.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for AMC.
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the "no-enzyme" or "no-substrate" control wells from all other readings.
-
Standard Curve: If quantitative data on the amount of cleaved substrate is required, generate a standard curve using free AMC in the same assay buffer and serum concentration as the samples.
-
Calculate Fold Change: Express the results as a fold change in fluorescence relative to the untreated control.
-
Visualizations
Caption: Overview of the extrinsic and intrinsic caspase activation pathways.
Caption: Experimental workflow for the this compound caspase assay.
References
Z-Vad-amc signal-to-noise ratio improvement techniques
Welcome to the technical support center for Z-VAD-AMC assays. This guide is designed for researchers, scientists, and drug development professionals to help improve the signal-to-noise ratio and troubleshoot common issues encountered during the measurement of pan-caspase activity using the fluorogenic substrate this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Carbobenzoxy-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin) is a fluorogenic substrate used to detect the activity of a broad range of caspases, which are key proteases involved in apoptosis (programmed cell death). The substrate consists of the peptide sequence Val-Ala-Asp, which is recognized by multiple caspases. This peptide is linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is weakly fluorescent. When an active caspase cleaves the peptide at the aspartate residue, free AMC is released. The liberated AMC fluoresces brightly upon excitation with UV light (excitation maximum ~340-360 nm), emitting a blue signal (emission maximum ~440-460 nm). The intensity of this fluorescence is directly proportional to the amount of active caspase in the sample.
Q2: Why is a "no-enzyme" or "inhibitor" control important?
A "no-enzyme" control, where the substrate is incubated in the assay buffer without any cell lysate, is crucial to measure the rate of substrate autohydrolysis or spontaneous breakdown. This background fluorescence should be subtracted from all other readings. An "inhibitor" control involves pre-incubating your cell lysate with a pan-caspase inhibitor (like Z-VAD-FMK) before adding the this compound substrate. A significant reduction in signal in the presence of the inhibitor confirms that the measured activity is indeed due to caspases.
Q3: Why do I need to create a standard curve with free AMC?
A standard curve using known concentrations of free AMC is essential to convert the relative fluorescence units (RFU) measured by your instrument into a quantitative amount (e.g., pmol or nmol) of cleaved substrate. This allows for the normalization of data and comparison of caspase activity across different samples and experiments.
Q4: What is the difference between a kinetic and an end-point assay?
In a kinetic assay, fluorescence is measured at multiple time points, allowing you to determine the initial reaction velocity (V₀). This is often more accurate as it ensures the measurement is taken during the linear phase of the reaction. An end-point assay involves taking a single measurement after a fixed incubation period (e.g., 30-60 minutes). While simpler, it risks missing the optimal measurement window if the reaction has already plateaued or has not proceeded sufficiently.
Troubleshooting Guide
This guide addresses common problems that can lead to a poor signal-to-noise ratio in this compound assays.
Issue 1: High Background Fluorescence
Q: My negative control (no lysate) or untreated cell samples show high fluorescence. What are the common causes and how can I fix it?
A: High background fluorescence can obscure the real signal from your experimental samples. The primary causes and their solutions are outlined below:
-
Substrate Instability/Autohydrolysis: The this compound substrate can spontaneously break down, especially if not stored correctly or if the assay buffer conditions are suboptimal.
-
Solution: Always prepare fresh substrate solutions from a DMSO stock for each experiment. Store the DMSO stock in small aliquots at -20°C or lower, protected from light and moisture, to avoid repeated freeze-thaw cycles. Run a "substrate only" control to quantify the rate of autohydrolysis and subtract this value from your measurements.
-
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with microbial proteases that can cleave the substrate.
-
Solution: Use high-purity, sterile reagents and water. Filter-sterilize buffers if you suspect contamination.
-
-
Compound Interference: If you are screening a compound library, some of your test compounds may be autofluorescent at the same wavelengths as AMC.
-
Solution: Screen your compounds for autofluorescence in a separate assay without the enzyme or substrate. If a compound is fluorescent, consider using an alternative assay method.
-
Issue 2: Low or No Signal
Q: My treated/induced samples are showing very weak fluorescence, similar to my negative control. What should I check?
A: A weak or absent signal suggests that the caspase-mediated cleavage of this compound is not occurring as expected. Here are the potential reasons:
-
Inactive Caspases: The caspases in your cell lysate may be inactive or present at very low concentrations.
-
Solution: Ensure your apoptosis induction protocol is working effectively. Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to verify your procedure. Prepare fresh cell lysates and keep them on ice to prevent protease degradation.
-
-
Suboptimal Reagent Concentrations: The concentration of the cell lysate (enzyme) or the this compound substrate may be too low.
-
Solution: Perform a titration to find the optimal protein concentration from your cell lysate (typically 20-100 µg per well). Also, titrate the this compound substrate concentration (a common starting point is 50 µM).
-
-
Incorrect Assay Conditions: The assay buffer pH, temperature, or incubation time may not be optimal.
-
Solution: Ensure the assay buffer is at the correct pH (typically 7.2-7.5). Most caspase assays are run at 37°C. If using an end-point reading, try a longer incubation time or switch to a kinetic assay to ensure you are not missing the reaction window.
-
-
Instrument Settings: The fluorescence reader settings may not be correct for AMC detection.
-
Solution: Verify that the excitation wavelength is set between 340-360 nm and the emission wavelength is between 440-460 nm. Use your AMC standard to confirm that the instrument can detect the fluorophore and to optimize the gain settings.
-
Visual Guides
Signaling Pathway: Caspase Activation
Caption: Simplified diagram of the intrinsic and extrinsic caspase activation pathways.
Experimental Workflow: this compound Assay```dot
// Workflow Steps start [label="Start: Cell Culture\n(Adherent or Suspension)", shape=ellipse, fillcolor="#34A853"]; induce [label="Induce Apoptosis\n(e.g., Staurosporine)"]; lyse [label="Prepare Cell Lysate"]; quantify [label="Quantify Protein\n(e.g., BCA Assay)"]; plate [label="Plate Lysate in\n96-well Black Plate"]; add_substrate [label="Add this compound\nWorking Solution"]; incubate [label="Incubate at 37°C"]; read [label="Read Fluorescence\n(Ex: 350nm, Em: 450nm)"]; analyze [label="Data Analysis"]; end [label="End: Quantified\nCaspase Activity", shape=ellipse, fillcolor="#EA4335"];
// Workflow Sequence start -> induce -> lyse -> quantify -> plate -> add_substrate -> incubate -> read -> analyze -> end;
// Diagram Specifications graph [bgcolor="transparent"]; }
Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
For Adherent Cells:
-
Induce apoptosis in your cells by treating with the desired stimulus. Include an untreated control group.
-
Aspirate the culture medium. Cells undergoing apoptosis may detach, so collect the medium in a centrifuge tube.
-
Wash the adherent cells once with ice-cold PBS.
-
Gently scrape the cells into ice-cold PBS and combine them with the collected medium from step 2.
-
Centrifuge the cell suspension at 500 x g for 5-10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 10,000 x g for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration using a standard method like the BCA assay.
For Suspension Cells:
-
Induce apoptosis as required.
-
Pellet the cells by centrifugation at 500 x g for 5-10 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Proceed from step 6 of the adherent cell protocol.
Protocol 2: this compound Caspase Activity Assay
-
Prepare AMC Standard Curve:
-
Prepare a 1 mM stock solution of free AMC in DMSO.
-
Perform serial dilutions in 1X Assay Buffer to create standards ranging from 0 to 50 µM.
-
Add 100 µL of each standard to wells of a 96-well black microplate.
-
-
Prepare Reactions:
-
In separate wells of the same 96-well plate, add your cell lysate (e.g., 50 µg of total protein) to each well.
-
Add 1X Assay Buffer to bring the total volume in each well to 90 µL.
-
Include controls:
-
Negative Control: Lysate from untreated cells.
-
Blank (Autohydrolysis): 90 µL of 1X Assay Buffer without lysate.
-
Inhibitor Control (Optional): Pre-incubate lysate from treated cells with a pan-caspase inhibitor for 15-30 minutes before adding the substrate.
-
-
-
Initiate Reaction:
-
Prepare a 2X working solution of this compound (e.g., 100 µM) in 1X Assay Buffer.
-
Add 10 µL of the 2X this compound working solution to each well (for a final concentration of 50 µM in 100 µL total volume).
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Read the fluorescence kinetically every 1-5 minutes for 30-60 minutes, using an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank well from all readings.
-
Plot the AMC standard curve (RFU vs. concentration) and determine the linear equation.
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve for each sample.
-
Use the standard curve's slope to convert the rate from RFU/min to pmol AMC/min.
-
Normalize the activity to the amount of protein in each well (e.g., pmol/min/µg protein).
-
Quantitative Data Summary
The following tables provide typical concentration ranges and parameters for a this compound assay. These values should be optimized for your specific cell type and experimental conditions.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Suggested Final Concentration | Notes |
| This compound | 10 mM in DMSO | 20 - 100 µM | Titrate to find the optimal concentration for your system. |
| Cell Lysate | 1-5 mg/mL | 20 - 100 µg protein/well | Dependent on cell type and level of caspase activation. |
| AMC Standard | 1 mM in DMSO | 0 - 50 µM | Used to generate a standard curve for quantification. |
| DTT | 1 M in H₂O | 5 - 10 mM in final buffer | Often included in assay buffers to maintain caspase activity. |
Table 2: Typical Assay Parameters
| Parameter | Recommended Value | Notes |
| Excitation Wavelength | 340 - 360 nm | Optimal settings may vary slightly between instruments. |
| Emission Wavelength | 440 - 460 nm | Confirm optimal wavelengths using a spectrum scan if possible. |
| Incubation Temperature | 37°C | |
| Incubation Time | 30 - 60 minutes | Kinetic reading is recommended to determine the linear range. |
| Plate Type | Black, flat-bottom 96-well | Opaque plates are essential to minimize background and well-to-well crosstalk. |
common pitfalls to avoid when using Z-Vad-amc
Z-VAD-FMK Technical Support Center
Welcome to the technical support resource for Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for using this pan-caspase inhibitor and to help navigate the common pitfalls encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and what is its primary mechanism of action?
Z-VAD-FMK is a cell-permeable, broad-spectrum inhibitor of caspases, a family of cysteine proteases that are central regulators of apoptosis (programmed cell death) and inflammation.[1][2] It functions by irreversibly binding to the catalytic site of most caspase enzymes, thereby preventing the proteolytic cascade required for the execution of apoptosis.[1][2] The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[2]
Q2: What are the main applications of Z-VAD-FMK in research?
Z-VAD-FMK is primarily used as a tool to:
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Inhibit apoptosis in cell culture and in some in vivo models to study the functional consequences.[1][3]
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Determine whether a specific cell death pathway is caspase-dependent.[4]
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Distinguish between apoptosis and other forms of cell death like necroptosis or autophagy.[5]
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Study the role of caspases in inflammation, particularly in the context of inflammasome activation.[1]
Q3: What is the recommended working concentration for Z-VAD-FMK?
The optimal concentration is highly dependent on the cell type, the apoptotic stimulus, and the specific experimental conditions. A common starting range is 10-50 µM.[3][6] However, concentrations up to 100 µM have been reported.[3][6] It is strongly recommended to perform a dose-response experiment to determine the most effective concentration for your specific model system.[6]
Q4: How should I prepare and store Z-VAD-FMK?
Z-VAD-FMK is typically sold as a powder and is soluble in DMSO to create a concentrated stock solution (e.g., 2-20 mM).[2] It is critical to use fresh, anhydrous DMSO as moisture can reduce solubility.[3][7] After preparation, the stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] When required, an aliquot should be thawed and diluted to the final working concentration in cell culture medium.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Z-VAD-FMK is not inhibiting cell death in my experiment.
-
Possible Cause 1: Timing of Addition.
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Possible Cause 2: Suboptimal Concentration.
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Solution: The effective concentration can vary significantly between cell lines. Perform a dose-response curve (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to find the optimal concentration for your system.[6]
-
-
Possible Cause 3: Non-Caspase-Dependent Cell Death.
-
Solution: Your experimental stimulus may be inducing cell death through a caspase-independent pathway, such as necroptosis, ferroptosis, or autophagy-dependent cell death.[5] Use alternative methods to characterize the cell death phenotype (e.g., RIPK1/RIPK3 or MLKL inhibitors for necroptosis, or LC3-II detection for autophagy).
-
Issue 2: I'm observing more cell death or a different morphology of death after adding Z-VAD-FMK.
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Possible Cause 1: Shifting to Necroptosis.
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Explanation: This is a critical and common pitfall. In many cell types, particularly those of myeloid origin, inhibiting caspase-8 with Z-VAD-FMK removes the brakes on a parallel cell death pathway called necroptosis.[9][10] This results in a switch from the controlled, contained cell death of apoptosis to the pro-inflammatory, lytic death of necroptosis.[9][11]
-
Solution: Confirm necroptosis by checking for phosphorylation of key signaling proteins like RIPK1, RIPK3, and MLKL. To test this hypothesis, co-administer Z-VAD-FMK with a specific necroptosis inhibitor, such as Necrostatin-1 (a RIPK1 inhibitor).[11]
-
-
Possible Cause 2: Off-Target Effects.
-
Explanation: Z-VAD-FMK is not entirely specific to caspases and can inhibit other cysteine proteases like cathepsins.[12][13] Furthermore, the fluoromethylketone (FMK) moiety can be metabolized into cytotoxic products.[14]
-
Solution: Consider using an alternative pan-caspase inhibitor with a different chemical structure, such as Q-VD-OPh, which has been shown to have a different off-target profile and does not induce autophagy via NGLY1 inhibition.[12][15]
-
Issue 3: My results are inconsistent or unexpected (e.g., effects on cell proliferation).
-
Possible Cause 1: Induction of Autophagy.
-
Explanation: Z-VAD-FMK has been shown to inhibit the enzyme NGLY1, an off-target effect that leads to the induction of autophagy.[12][15] This can complicate the interpretation of results, as autophagy can be either a pro-survival or pro-death mechanism depending on the context.[13]
-
Solution: Monitor autophagic flux in your experiment by measuring levels of LC3-II and p62/SQSTM1. Compare results with an alternative inhibitor like Q-VD-OPh.[12]
-
-
Possible Cause 2: Caspase-Independent Immunosuppression.
-
Explanation: In studies involving immune cells, particularly T-cells, Z-VAD-FMK can suppress proliferation through mechanisms that are independent of its caspase-inhibiting activity.[8][16]
-
Solution: Be cautious when interpreting proliferation data in immune cells. Use multiple assays and controls, such as the inactive analog z-FA-FMK, to distinguish between caspase-dependent and off-target effects.[16]
-
Data & Protocols
Table 1: Recommended Starting Concentrations & Conditions
| Parameter | Recommendation | Notes |
| Stock Solution | 2-20 mM in anhydrous DMSO | Prepare fresh or store single-use aliquots at -20°C / -80°C.[2] |
| Working Concentration | 10 - 100 µM | Highly cell-type and stimulus-dependent. Titration is essential.[3][6] |
| Pre-incubation Time | 1 - 2 hours | Allows for cell permeability and target engagement before stimulus.[6] |
| Vehicle Control | DMSO | Use DMSO at the same final concentration as the Z-VAD-FMK treated samples. |
| Negative Control Peptide | z-FA-FMK | A non-inhibitory control peptide to check for off-target effects of the peptide backbone/FMK group.[16] |
Experimental Protocol: Inhibition of Apoptosis in Cell Culture
This protocol provides a general guideline for using Z-VAD-FMK to inhibit apoptosis in an adherent cell line.
-
Cell Plating: Seed cells in an appropriate multi-well plate at a density that will ensure they are in a logarithmic growth phase and are 70-80% confluent at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Inhibitor: Thaw a single-use aliquot of Z-VAD-FMK stock solution (e.g., 10 mM in DMSO). Dilute it in pre-warmed complete culture medium to 2x the desired final concentration (e.g., if the final concentration is 50 µM, prepare a 100 µM solution).
-
Pre-incubation: Aspirate the old medium from the cells. Add the medium containing Z-VAD-FMK to the appropriate wells. For control wells, add medium containing an equivalent concentration of DMSO vehicle. Incubate for 1-2 hours at 37°C and 5% CO₂.
-
Induction of Apoptosis: Prepare your apoptotic stimulus (e.g., Staurosporine, TNF-α/CHX) at a 2x final concentration in complete culture medium. Add this solution directly to the wells containing the inhibitor or vehicle control, effectively diluting both to their 1x final concentration.
-
Incubation: Incubate the cells for the desired period to allow for the induction of apoptosis (e.g., 4-24 hours, depending on the stimulus and cell type).
-
Analysis: Harvest cells and analyze for markers of apoptosis. This can include:
-
Caspase Activity Assays: Use a fluorometric or colorimetric assay to measure the activity of specific caspases (e.g., Caspase-3/7).
-
Annexin V/PI Staining: Use flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Western Blot: Probe for cleavage of caspase substrates like PARP.
-
Visualizing Key Pathways & Workflows
Diagram 1: Z-VAD-FMK Mechanism of Action
Caption: Z-VAD-FMK irreversibly inhibits key caspases, blocking the apoptotic cascade.
Diagram 2: Troubleshooting Unexpected Cell Death
Caption: A logical workflow for diagnosing unexpected results when using Z-VAD-FMK.
Diagram 3: Z-VAD-FMK's Off-Target Effects
Caption: Z-VAD-FMK can modulate necroptosis and autophagy via on- and off-target effects.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. quora.com [quora.com]
- 5. lb-agar-miller.com [lb-agar-miller.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Z-VAD-FMK |ZVAD-FMK; Z-VAD.FMK | Caspase inhibitor | Hello Bio [hellobio.com]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Z-VAD-AMC and Z-DEVD-AMC for Caspase-3 Activity Assays
For researchers, scientists, and drug development professionals investigating apoptosis, the selection of an appropriate substrate for measuring caspase-3 activity is a critical experimental decision. This guide provides an objective comparison of two commonly used fluorogenic substrates, Z-VAD-AMC and Z-DEVD-AMC, supported by experimental data and protocols to aid in making an informed choice for your specific research needs.
The central executioner of apoptosis, caspase-3, along with the closely related caspase-7, plays a pivotal role in the dismantling of the cell. The activity of these proteases is a hallmark of apoptotic cell death. Both this compound and Z-DEVD-AMC are fluorogenic substrates used to measure the activity of these caspases. They are comprised of a peptide sequence recognized by the caspases, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide is cleaved by an active caspase, the AMC is liberated and emits a fluorescent signal that can be quantified.
Key Differences at a Glance
| Feature | This compound | Z-DEVD-AMC |
| Peptide Sequence | Z-Val-Ala-Asp-AMC | Z-Asp-Glu-Val-Asp-AMC |
| Primary Target(s) | Pan-caspase (broad specificity) | Caspase-3 and Caspase-7 |
| Specificity | Lower | Higher for Caspase-3/7 |
| Typical Use Case | Detecting general caspase activity | More specific measurement of effector caspase-3/7 activity |
Performance Comparison: Specificity is the Deciding Factor
The primary distinction between this compound and Z-DEVD-AMC lies in their specificity for different caspases.
Z-DEVD-AMC is designed based on the cleavage site of PARP (poly (ADP-ribose) polymerase), a well-known substrate of caspase-3.[1] This makes the DEVD sequence a highly preferred recognition motif for caspase-3 and caspase-7.[2][3] Consequently, Z-DEVD-AMC is considered a selective substrate for these two effector caspases.[4][5]
This compound , on the other hand, has a broader specificity. The Val-Ala-Asp sequence is recognized by a wider range of caspases. While it is cleaved by caspase-3, it is also a substrate for other caspases, including initiator caspases like caspase-9. Some sources even describe this compound specifically as a caspase-9 substrate. This broader reactivity makes it a "pan-caspase" substrate, useful for detecting general caspase activation in a sample rather than pinpointing caspase-3 activity.
Quantitative Data
Due to its broader specificity, the kinetic parameters of this compound with caspase-3 are expected to be less favorable (i.e., a higher Km) compared to Z-DEVD-AMC. However, specific and directly comparable kcat/Km values are not consistently reported across the literature. The choice between the two substrates often hinges on the experimental question: is the goal to measure specific executioner caspase activity (favoring Z-DEVD-AMC) or to screen for general apoptosis-related caspase activation (where this compound might be considered)?
Signaling Pathways and Experimental Workflow
To understand the context in which these substrates are used, it is essential to visualize the caspase activation pathway and the general workflow of a caspase activity assay.
The following diagram illustrates a typical workflow for a fluorometric caspase-3 activity assay.
Experimental Protocols
Below is a generalized protocol for a fluorometric caspase-3 activity assay using either this compound or Z-DEVD-AMC. This protocol may need to be optimized for specific cell types and experimental conditions.
Materials
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Fluorogenic substrate stock solution (e.g., 10 mM Z-DEVD-AMC or this compound in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC)
Procedure
-
Cell Culture and Induction of Apoptosis:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with an apoptosis-inducing agent or vehicle control for the desired time.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the cytosolic extract. Determine the protein concentration of the lysate.
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Bring the total volume in each well to 100 µL with assay buffer.
-
Prepare the substrate solution by diluting the stock solution in assay buffer to a final concentration of 50 µM.
-
Add 100 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no lysate) from all readings.
-
Plot the fluorescence intensity against time or present as a fold-change over the control.
-
Conclusion and Recommendations
The choice between this compound and Z-DEVD-AMC for measuring caspase-3 activity should be guided by the specific research question.
-
For specific measurement of effector caspase-3 and -7 activity , Z-DEVD-AMC is the superior choice due to its higher selectivity. This is crucial when trying to dissect the specific roles of these executioner caspases in apoptosis.
-
For screening purposes or to detect general caspase activation as an indicator of apoptosis , this compound can be a useful tool. However, it is important to be aware of its broad-spectrum nature and that the observed activity may not be solely attributable to caspase-3.
For robust and unambiguous results, it is often recommended to complement caspase activity assays with other methods, such as Western blotting for the detection of cleaved caspase-3 or its substrates (e.g., cleaved PARP), to confirm the specific activation of the caspase-3 pathway.
References
A Researcher's Guide to Fluorescent Caspase Substrates: Z-VAD-AMC and Its Alternatives
In the fields of apoptosis research, drug discovery, and toxicology, the accurate measurement of caspase activity is paramount. Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death. Their activity is a key indicator of apoptotic events. Fluorogenic substrates provide a sensitive and continuous method for quantifying this activity. Among the most widely known substrates is Z-VAD-AMC, a tool utilized for its ability to be cleaved by a broad range of caspases.
However, the very characteristic that makes this compound useful for detecting general caspase activity—its broad specificity—is also its primary limitation when researchers need to dissect the roles of individual caspases. This guide offers an objective comparison between the pan-caspase substrate this compound and other fluorescent alternatives, providing experimental data and protocols to help researchers select the optimal substrate for their specific experimental needs.
The Mechanism: How Fluorescent Caspase Substrates Work
Fluorogenic caspase assays operate on a principle of fluorescence quenching and release. A specific peptide sequence, which is recognized and cleaved by a particular caspase, is chemically linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC). In this conjugated state, the fluorophore's ability to fluoresce is suppressed. When an active caspase recognizes and cleaves the peptide sequence, the fluorophore is liberated. This release eliminates the quenching effect, resulting in a measurable increase in fluorescence intensity that is directly proportional to the caspase's enzymatic activity.[1]
Visualizing the Pathways and Processes
To understand the context in which these substrates are used, it is helpful to visualize both the biological cascade of caspase activation and the typical experimental workflow.
Caption: Simplified overview of the main caspase activation pathways.
Caption: General experimental workflow for a cell lysate-based caspase activity assay.
Performance Comparison of Fluorescent Caspase Substrates
The choice of substrate is critical and depends on the experimental question. While this compound is a useful tool for detecting overall caspase activation, a wide array of substrates with varying peptide sequences allows for the specific targeting of individual caspases.[2] The fluorophore itself is also a key variable, with different reporters offering distinct spectral properties.
Table 1: Peptide Specificity of Common Caspase Substrates
| Peptide Sequence | Primary Target Caspase(s) | Role |
| Z-VAD | Pan-caspase (broad spectrum)[3][4] | General Apoptosis/Inflammation |
| Ac-DEVD | Caspase-3, Caspase-7[5][6] | Executioner Caspase |
| Ac-IETD | Caspase-8, Granzyme B[7][8] | Initiator Caspase (Extrinsic) |
| Ac-LEHD | Caspase-9[8] | Initiator Caspase (Intrinsic) |
| Ac-VEID | Caspase-6[7] | Executioner Caspase |
| Ac-YVAD | Caspase-1, Caspase-4[7][9] | Inflammatory Caspase |
| Ac-WEHD | Caspase-1, Caspase-5[2] | Inflammatory Caspase |
Note: While substrates have primary targets, significant cross-reactivity can occur, especially in complex cell lysates.[2]
Table 2: Spectral Properties of Common Fluorophores
| Fluorophore | Abbreviation | Excitation (nm) | Emission (nm) | Key Features |
| 7-amino-4-methylcoumarin | AMC | ~342-380[7][10] | ~441-460[7][10] | Most common, well-established, requires UV excitation. |
| 7-amino-4-trifluoromethylcoumarin | AFC | ~400[1][11] | ~500-505[1][11] | Less interference from cellular autofluorescence than AMC. |
| Rhodamine 110 | R110 | ~496[7][12] | ~520[7][12] | High quantum yield, but cleavage is a two-step process.[12] |
| Nucleic Acid Dye Conjugate | (e.g., CellEvent™) | ~500 | ~520 | Live-cell compatible, dye fluoresces upon binding DNA after cleavage.[13] |
Table 3: Comparative Kinetic Parameters for Caspase-3 Substrates
| Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) x 10⁶ |
| Ac-DEVD-AMC | 9.1 | 10 | 1.4 |
| Ac-DEVD-pNA | 2.4 | 11 | 0.22 |
| Ac-DEVD-AFC | - | 16.8 | 1.3 |
| (Z-DEVD)₂-R110 | - | 9.7 ± 1.0 | - |
Data compiled from various sources for comparative purposes.[2][12] Kinetic parameters can vary significantly based on assay conditions, buffer composition, and enzyme source.
Experimental Protocols
Below are standardized protocols for performing caspase activity assays. The first is a widely used method based on cell lysates, while the second is adapted for live-cell imaging.
Key Experiment 1: Caspase-3 Activity Assay in Cell Lysates
This protocol details the measurement of caspase-3 activity in apoptotic cell lysates using the fluorogenic substrate Ac-DEVD-AMC.
1. Reagent Preparation:
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol.[12] Store at 4°C.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 20% Sucrose, 0.2% CHAPS.[14] Store at 4°C.
-
DTT Stock: 1 M DTT in dH₂O. Store at -20°C.[5]
-
Substrate Stock: 10 mM Ac-DEVD-AMC in DMSO. Store at -20°C.[5]
2. Procedure:
-
Induce apoptosis in a cell culture plate alongside an untreated control plate.
-
Harvest cells (including floating cells for adherent cultures) and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 2x10⁶ cells) and incubate on ice for 10 minutes.[10]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new, pre-chilled microfuge tube. This is the cell lysate. Determine protein concentration using a standard method (e.g., BCA assay).
-
In a black, flat-bottomed 96-well plate, add 10-50 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare the Assay Mix: For each reaction, mix 50 µL of 2X Reaction Buffer, add DTT to a final concentration of 10 mM, and add Ac-DEVD-AMC to a final concentration of 50 µM.[10][14]
-
Add 50 µL of the Assay Mix to each well containing cell lysate for a total volume of 100 µL.
-
Immediately begin reading the plate in a fluorescence microplate reader set to kinetic mode. Measure fluorescence every 5-10 minutes for 1-2 hours at 37°C.[10] Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm for AMC.[10][11]
-
Calculate the rate of caspase activity by determining the slope of the linear portion of the fluorescence versus time curve.[14]
Key Experiment 2: Live-Cell Caspase-3/7 Activity Assay
This protocol describes a simplified method using a substrate like CellEvent™ Caspase-3/7 Green Detection Reagent, which is suitable for microscopy or flow cytometry.
1. Reagent Preparation:
-
CellEvent™ Caspase-3/7 Green Reagent: Follow the manufacturer's instructions to prepare the working solution (typically a 5-8 µM final concentration in complete media is used).[13]
-
Apoptosis Inducer: Prepare a stock solution of an apoptosis-inducing agent (e.g., Staurosporine, Etoposide).
2. Procedure:
-
Seed cells in a suitable format for imaging (e.g., glass-bottom dish) or flow cytometry.
-
Add the CellEvent™ Caspase-3/7 Green Reagent directly to the cell culture medium to achieve the final working concentration.
-
Add the apoptosis-inducing agent to the desired wells. Include an untreated control.
-
Incubate the cells under normal culture conditions (37°C, 5% CO₂) for the desired duration (e.g., 4-24 hours).
-
(Optional) A counterstain for the nucleus, such as Hoechst 33342, can be added 30 minutes before imaging.
-
Analyze the samples. For microscopy, apoptotic cells will exhibit bright green fluorescent nuclei.[13] For flow cytometry, gate on the green-fluorescent population to quantify the percentage of apoptotic cells.
Objective Conclusion and Recommendations
The choice between this compound and other fluorescent caspase substrates hinges on the specific research question.
-
This compound is a valuable tool for initial screens to determine if a treatment induces general apoptosis via caspase activation. Its pan-caspase nature ensures that activity is detected regardless of which specific caspases are activated. However, it cannot be used to identify the specific pathways (e.g., intrinsic vs. extrinsic) involved.[15][16]
-
Specific Peptide Substrates (e.g., Ac-DEVD-AMC, Ac-IETD-AFC) are essential for more detailed mechanistic studies. By using a panel of specific substrates, researchers can delineate the caspase cascade, identifying which initiator (e.g., Caspase-8, -9) and executioner (e.g., Caspase-3, -7) caspases are activated by a particular stimulus.[2][8]
-
Alternative Fluorophores and Live-Cell Reagents offer advanced capabilities. AFC-based substrates can reduce background autofluorescence, while Rhodamine 110 provides a brighter signal.[12] Modern live-cell reagents like CellEvent™ Caspase-3/7 provide a simplified, no-wash protocol for high-content screening and dynamic analysis of apoptosis in living cell populations.[13]
For researchers, scientists, and drug development professionals, the selection process should be guided by a clear understanding of the experimental goals. For broad "yes/no" questions about apoptosis, a pan-caspase substrate may suffice. For detailed pathway analysis or high-throughput screening, a move towards more specific substrates or advanced live-cell imaging reagents is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. Caspase Inhibitor Z-VAD-FMK [promega.sg]
Validating Apoptosis: A Head-to-Head Comparison of Z-VAD-AMC Caspase Assay and Western Blotting for Cleaved PARP
For researchers, scientists, and drug development professionals, accurately quantifying apoptosis is crucial for assessing cellular responses to stimuli and the efficacy of therapeutic agents. Two widely adopted methods for this purpose are the Z-VAD-AMC caspase assay and Western blotting for cleaved Poly (ADP-ribose) polymerase (PARP). This guide provides a comprehensive comparison of these techniques, including experimental data, detailed protocols, and visual workflows to aid in the selection and validation of the most appropriate method for your research needs.
The induction of apoptosis, or programmed cell death, activates a cascade of cysteine-aspartic proteases known as caspases. Among these, effector caspases like caspase-3 play a pivotal role in the execution phase of apoptosis by cleaving a multitude of cellular substrates, ultimately leading to cell disassembly. One of the key substrates of activated caspase-3 and caspase-7 is PARP, a nuclear enzyme involved in DNA repair.[1] The cleavage of PARP is a hallmark of apoptosis.
The this compound assay provides a quantitative measure of pan-caspase activity, while Western blotting for cleaved PARP offers a semi-quantitative to quantitative assessment of a specific downstream apoptotic event. Validating results from the more high-throughput this compound assay with the specificity of a cleaved PARP Western blot is a robust strategy to confirm apoptosis.
Data Presentation: A Comparative Overview
| Feature | This compound Caspase Assay | Western Blotting for Cleaved PARP |
| Principle | Fluorometric measurement of caspase activity using a fluorogenic substrate (this compound). Cleavage of the substrate by active caspases releases a fluorescent molecule (AMC). | Immunodetection of the 89 kDa fragment of PARP that is generated upon cleavage by caspases during apoptosis. |
| Target | Pan-caspase activity (detects multiple caspases). | Cleaved PARP-1, a specific substrate of caspase-3 and -7. |
| Output | Quantitative (Relative Fluorescence Units - RFU). | Semi-quantitative to Quantitative (band intensity). |
| Throughput | High (suitable for multi-well plate formats). | Low to Medium. |
| Time to Result | Rapid (typically 1-2 hours). | Longer (requires gel electrophoresis, transfer, and antibody incubations; typically 1-2 days). |
| Specificity | Broad for caspases. The use of a pan-caspase inhibitor like Z-VAD-FMK can confirm caspase-dependent activity.[2][3] | Highly specific for the cleaved form of PARP, confirming a downstream apoptotic event.[4][5] |
| Validation Role | Excellent for initial screening and dose-response studies. | Confirmatory method to validate the occurrence of apoptosis downstream of caspase activation.[6] |
Signaling Pathway of Caspase Activation and PARP Cleavage
Apoptotic stimuli, originating from either intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converge on the activation of effector caspases, such as caspase-3.[7] Activated caspase-3 then proceeds to cleave critical cellular substrates, including PARP. The cleavage of the 116 kDa full-length PARP into an 89 kDa and a 24 kDa fragment inactivates its DNA repair function and is a well-established marker of apoptosis.[4][6]
Apoptotic signaling pathway leading to PARP cleavage.
Experimental Workflow Comparison
The following diagrams illustrate the typical experimental workflows for the this compound assay and Western blotting for cleaved PARP.
This compound Caspase Assay Workflow
Workflow for the this compound caspase assay.
Western Blotting for Cleaved PARP Workflow
Workflow for Western blotting of cleaved PARP.
Experimental Protocols
This compound Caspase-3/7 Assay Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with the experimental compounds or stimuli to induce apoptosis. Include appropriate positive and negative controls.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Add 50-100 µL of lysis buffer to each well and incubate on ice for 10-15 minutes.
-
-
Assay Reaction:
-
Prepare a 2x reaction buffer containing the this compound substrate.
-
Add an equal volume of the 2x reaction buffer to each well containing the cell lysate.
-
-
Incubation and Measurement:
Western Blotting Protocol for Cleaved PARP
This protocol provides a general framework for detecting cleaved PARP.
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved PARP (recognizing the 89 kDa fragment) overnight at 4°C.[4][6]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
The full-length PARP will appear at ~116 kDa, and the cleaved fragment will be at ~89 kDa.[6][11] The intensity of the 89 kDa band can be quantified using densitometry software.
-
References
- 1. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming Caspase Activation: A Comparative Analysis of Leading Methods
For researchers, scientists, and drug development professionals, the accurate detection of caspase activation is a cornerstone of apoptosis research. While Z-VAD-FMK and similar pan-caspase inhibitors are valuable tools for studying the overall role of caspases, confirming the activation of specific caspases requires a diverse and validated toolkit. This guide provides an objective comparison of common alternative methods for detecting caspase activation, supported by experimental data and detailed protocols to ensure robust and reproducible findings.
Comparing the Alternatives: A Quantitative Overview
Choosing the right method to confirm caspase activation depends on various factors, including the specific experimental question, required sensitivity, sample type, and available equipment. The following table summarizes the key characteristics of the most widely used techniques.
| Method | Principle | Output | Throughput | Sensitivity | Pros | Cons |
| Western Blotting | Immuno-detection of cleaved (active) caspases or their substrates (e.g., PARP). | Semi-Quantitative | Low | Moderate | High specificity with good antibodies; Detects specific cleavage products. | Labor-intensive; Not ideal for high-throughput screening; Can be difficult to quantify accurately. |
| Immunocytochemistry (ICC) / Immunohistochemistry (IHC) | In situ immuno-detection of active caspases in fixed cells or tissues using specific antibodies. | Qualitative / Semi-Quantitative | Low to Medium | High | Provides spatial and morphological context; Single-cell resolution. | Fixation can mask epitopes; Quantification can be challenging; Potential for non-specific binding. |
| Colorimetric Assays | Cleavage of a caspase-specific peptide substrate linked to a p-nitroaniline (pNA) chromophore. | Quantitative | High | Low | Simple, inexpensive, plate-reader based. | Less sensitive than fluorescent or luminescent methods; Potential for compound interference. |
| Fluorometric Assays | Cleavage of a caspase-specific peptide substrate linked to a fluorophore (e.g., AFC or AMC). | Quantitative | High | Medium | More sensitive than colorimetric assays; Suitable for high-throughput screening. | Potential for compound fluorescence interference; Requires a fluorescence plate reader. |
| Luminescent Assays | Cleavage of a pro-luminescent caspase substrate (e.g., DEVD-aminoluciferin) releases a substrate for luciferase, generating light. | Quantitative | High | High | Extremely sensitive (20-50x more than fluorescent assays)[1]; Wide dynamic range; Low interference.[2][3] | Higher cost per sample; Requires a luminometer. |
| FLICA Assays (Flow Cytometry / Microscopy) | Cell-permeable, fluorescently-labeled irreversible caspase inhibitors (e.g., FAM-VAD-FMK) bind to active caspases. | Quantitative (Flow) / Qualitative (Microscopy) | Medium to High | High | Detects active caspases in living, intact cells; Allows for single-cell quantification and population analysis. | Potential for non-specific binding; Signal can be pH-dependent. |
Visualizing the Pathways and Processes
To better understand the context and workflow of caspase activation analysis, the following diagrams illustrate the core apoptotic signaling pathway, a typical experimental workflow for detection, and a decision-making guide for method selection.
Detailed Experimental Protocols
The following sections provide foundational protocols for key methods. Note that these are starting points and should be optimized for specific cell types, tissues, and experimental conditions.
Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This method detects the presence of the active p17/19 kDa fragments of caspase-3 and the 89 kDa fragment of PARP, a key caspase-3 substrate.
a. Cell Lysis and Protein Quantification:
-
After inducing apoptosis, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Transfer the supernatant to a new tube and determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Prepare samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load samples onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
c. Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., recognizing the Asp175 cleavage site) or cleaved PARP (e.g., recognizing the Asp214 cleavage site) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
Fluorometric Caspase-3/7 Activity Assay
This plate-based assay provides a quantitative measure of caspase activity from cell lysates.
a. Reagent Preparation:
-
Prepare 2X Reaction Buffer by diluting a concentrated stock with dH₂O.
-
Prepare Cell Lysis Buffer.
-
Thaw the DEVD-AFC substrate on ice, protected from light.
b. Assay Procedure:
-
Induce apoptosis in a 96-well plate (or in bulk and then plate).
-
Centrifuge the plate to pellet suspension cells. For adherent cells, aspirate the media.
-
Lyse cells by adding 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Prepare a master mix for each sample: For each well, mix 50 µL of 2X Reaction Buffer and 5 µL of DEVD-AFC substrate.
-
Add 55 µL of the master mix to each well containing 50 µL of cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the plate in a fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm. The fluorescence is proportional to the caspase activity.
FLICA Assay for Flow Cytometry
This method quantifies the percentage of cells with active caspases in a population.
a. Reagent Preparation:
-
Reconstitute the 150X FLICA reagent (e.g., FAM-VAD-FMK) in DMSO to create a stock solution.
-
Just before use, prepare a 30X working solution by diluting the stock 1:5 in PBS.
b. Cell Staining:
-
Induce apoptosis in your cell culture. Aim for a cell concentration of 2-5 x 10⁵ cells/mL.
-
For each 290 µL of cell suspension, add 10 µL of the 30X FLICA working solution. Mix gently.
-
Incubate for 60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Add 2 mL of 1X Apoptosis Wash Buffer to each tube and centrifuge at 200 x g for 5 minutes.
-
Carefully remove and discard the supernatant. Repeat the wash step.
-
Resuspend the cell pellet in 400 µL of 1X Apoptosis Wash Buffer. A viability dye like Propidium Iodide (PI) can be added at this stage to distinguish apoptotic from necrotic cells.
-
Keep samples on ice, protected from light, until analysis.
c. Data Acquisition:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Detect the green fluorescence from the FLICA reagent in the FL1 channel and, if used, the red fluorescence from PI in the FL2 or FL3 channel.
-
Use unstained and single-stained controls to set up appropriate compensation and gating. The percentage of FL1-positive, PI-negative cells represents the apoptotic population.
References
A Comparative Guide to Pan-Caspase Inhibitors: Specificity and Performance
For Researchers, Scientists, and Drug Development Professionals
The study of apoptosis and other caspase-mediated cellular processes relies on the use of specific and effective inhibitors. Among the most widely used are pan-caspase inhibitors, which offer broad-spectrum activity against multiple caspase isoforms. This guide provides a comparative analysis of the well-established pan-caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), and other common alternatives. We present a synthesis of available experimental data on their specificity, detail the experimental protocols for their evaluation, and visualize their point of action within the caspase signaling pathway.
Data Presentation: Specificity of Pan-Caspase Inhibitors
The inhibitory activity of pan-caspase inhibitors across different caspase isoforms is a critical factor in their application. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. Below is a compilation of reported IC50 values for Z-VAD-FMK and other pan-caspase inhibitors. It is important to note that these values are compiled from various sources and experimental conditions may differ, affecting direct comparability.
| Caspase Isoform | Z-VAD-FMK IC50 (nM) | Q-VD-OPh IC50 (nM) | Boc-D-FMK IC50 (µM) |
| Caspase-1 | ~530[1] | 25-400[2] | N/A |
| Caspase-3 | Low-mid nM[1] | 25-400[2] | 39 (for TNFα-induced apoptosis)[2] |
| Caspase-4 | Weakly inhibited[1] | N/A | N/A |
| Caspase-5 | N/A | N/A | N/A |
| Caspase-6 | Weakly inhibited[1] | N/A | N/A |
| Caspase-7 | Low-mid nM[1] | 48[3] | N/A |
| Caspase-8 | ~1000[1] | 25-400[2] | N/A |
| Caspase-9 | ~4000[1] | 25-400[2] | N/A |
| Caspase-10 | N/A | N/A | N/A |
N/A: Data not available from the searched sources.
Experimental Protocols: In Vitro Caspase Inhibition Assay
The determination of IC50 values for caspase inhibitors is typically performed using an in vitro fluorometric assay. This method measures the ability of an inhibitor to block the cleavage of a caspase-specific fluorogenic substrate.
Objective: To determine the concentration of a pan-caspase inhibitor required to inhibit 50% of the activity of a specific caspase isoform.
Materials:
-
Purified, active recombinant human caspase enzymes (e.g., Caspase-1, -3, -7, -8, -9)
-
Pan-caspase inhibitors (e.g., Z-VAD-FMK, Q-VD-OPh, Boc-D-FMK) dissolved in DMSO
-
Caspase-specific fluorogenic substrates (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-YVAD-AMC for Caspase-1)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 10 mM DTT, 0.1% CHAPS, pH 7.2)[4]
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the assay buffer.
-
Reconstitute the purified active caspase enzyme in assay buffer to a working concentration (e.g., 10 nM).
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM) and then dilute to a working concentration in assay buffer (e.g., 50 µM).
-
Prepare a serial dilution of the pan-caspase inhibitor in DMSO and then further dilute in assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the 1 mM caspase-specific fluorogenic substrate to each well.
-
Immediately transfer the plate to a fluorometric microplate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of caspase inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Mandatory Visualization: Caspase Signaling Pathways
The following diagrams illustrate the central role of caspases in the apoptotic signaling cascades and the point of intervention for pan-caspase inhibitors like Z-VAD-FMK.
Caption: Extrinsic apoptosis pathway and Z-VAD-FMK inhibition.
Caption: Intrinsic apoptosis pathway and Z-VAD-FMK inhibition.
References
A Researcher's Guide to Cross-Validation of Apoptosis Detection: Pan-Caspase Inhibition vs. Annexin V Staining
In the intricate field of apoptosis research, the accurate detection and quantification of programmed cell death are paramount. Among the diverse array of available methods, Annexin V staining and the use of pan-caspase inhibitors like Z-VAD-FMK stand out as two of the most common approaches. While both are used to identify apoptotic cells, they target different hallmark events in the apoptotic cascade. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers in selecting and cross-validating their apoptosis assays.
Methodological Comparison at a Glance
The fundamental difference between the two assays lies in the specific apoptotic event they detect. Annexin V identifies the externalization of phosphatidylserine (B164497) (PS), an "eat me" signal that appears on the outer leaflet of the plasma membrane during early apoptosis.[1] In contrast, fluorescently labeled Z-VAD-FMK (a fluoromethyl ketone) is a pan-caspase inhibitor that irreversibly binds to the active site of executioner caspases, signifying a crucial step in the commitment to cellular demise.[2]
| Feature | Annexin V Staining | Z-VAD-FMK (Pan-Caspase) Assay |
| Principle | Binds to phosphatidylserine (PS) on the outer plasma membrane.[1] | Irreversibly binds to the active site of caspases. |
| Apoptotic Stage | Primarily early apoptosis.[1] | Mid- to late-stage apoptosis (caspase execution phase). |
| Detection Method | Typically Flow Cytometry, Fluorescence Microscopy.[1] | Typically Flow Cytometry, Fluorescence Microscopy. |
| Key Advantage | Detects one of the earliest known signs of apoptosis.[1] | Directly confirms the activation of the caspase cascade. |
| Consideration | PS externalization can occur in a caspase-independent manner or in other forms of cell death like necroptosis.[3][4] | Some stimuli may induce caspase-independent apoptosis. |
| Reversibility | Binding is reversible and calcium-dependent.[1] | Binding is irreversible. |
Cross-Validation: Experimental Data Insights
Cross-validation using both methods is crucial for robustly concluding that cell death is occurring via caspase-dependent apoptosis. A common experimental approach involves inducing apoptosis and then treating a parallel sample with Z-VAD-FMK. A significant reduction in the Annexin V-positive population in the presence of Z-VAD-FMK confirms that PS externalization is a downstream event of caspase activation.[2][5]
The following table summarizes representative data from studies where Z-VAD-FMK was used to validate the mechanism of apoptosis detected by Annexin V staining in human cell lines.
| Cell Line | Apoptosis Inducer | Treatment | % Annexin V Positive Cells (Mean ± SD) | Reference |
| Jurkat | Grape Seed Extract (50 µg/mL) | Inducer Only | 35.4 ± 3.1 | [6] |
| Inducer + Z-VAD-FMK (10 µmol/L) | 8.2 ± 1.5 | [6] | ||
| HL-60 | Ruthenium(II) Complex | Inducer Only | ~40% | [7] |
| Inducer + Z-VAD(OMe)-FMK (50 µM) | ~15% | [7] | ||
| Granulosa Cells | Etoposide | Inducer Only | ~45% | [5] |
| Inducer + Z-VAD-FMK | ~25% | [5] |
Note: The data are illustrative, adapted from published results, and demonstrate the principle of cross-validation.
Apoptosis Signaling Pathway
The diagram below illustrates the core apoptotic pathway, highlighting the points at which Annexin V binding and caspase activation occur. Apoptotic stimuli trigger initiator caspases, which in turn activate executioner caspases (e.g., Caspase-3). These executioner caspases are responsible for cleaving key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including the flipping of phosphatidylserine to the outer membrane.
Caption: Key events in the caspase-dependent apoptosis pathway.
Experimental Protocols
Induction of Apoptosis
A critical first step is to establish a reliable method for inducing apoptosis in the cell type of interest. Staurosporine, etoposide, and anti-Fas antibodies are common inducers.
Methodology:
-
Cell Seeding: Plate cells (e.g., Jurkat or HL-60) at a density of 0.5 - 1 x 10⁶ cells/mL in appropriate culture medium.
-
Induction: Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the experimental wells. For a negative control, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 3-6 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal time will vary by cell type and inducer.
Protocol for Co-staining with Pan-Caspase Inhibitor and Annexin V
This protocol is designed for analysis by flow cytometry and allows for the simultaneous detection of caspase activity and PS externalization.
Materials:
-
FITC-VAD-FMK (or other fluorescently labeled pan-caspase inhibitor)
-
Annexin V conjugated to a different fluorophore (e.g., PE or APC)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[8]
-
Propidium Iodide (PI) or 7-AAD for dead cell discrimination
-
Cold PBS
Methodology:
-
Apoptosis Induction: Induce apoptosis as described in Protocol 1. For inhibitor controls, pre-incubate cells with unlabeled Z-VAD-FMK (e.g., 50 µM) for 1-2 hours before adding the apoptotic stimulus.[7]
-
Caspase Staining: Add the fluorescent pan-caspase inhibitor (e.g., FITC-VAD-FMK) to the cell culture medium at the recommended concentration and incubate for the specified time (typically 30-60 minutes) at 37°C, protected from light. This staining is often performed in the final hour of the apoptosis induction period.
-
Cell Harvesting: Collect cells (both adherent and suspension) into 1.5 mL microfuge tubes. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Annexin V Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[8]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-PE).[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Final Wash & Resuspension: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8] Do not wash after this step as Annexin V binding is reversible.
-
Viability Dye: Just before analysis, add 5 µL of Propidium Iodide (PI) or 7-AAD staining solution to distinguish late apoptotic/necrotic cells.[9]
-
Flow Cytometry: Analyze the samples immediately (within 1 hour) by flow cytometry.[8]
Experimental Workflow Diagram
The following diagram outlines the logical flow of a cross-validation experiment.
Caption: Workflow for cross-validating apoptosis assays.
Conclusion
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Phosphatidylserine externalization is a downstream event of interleukin-1 beta-converting enzyme family protease activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-independent phosphatidylserine exposure during apoptosis of primary T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Z-Vad-amc results in the context of caspase inhibitor studies (e.g., Z-VAD-FMK)
A Researcher's Guide to Caspase-Related Tools: Z-VAD-FMK vs. Z-Vad-amc
In the intricate world of apoptosis and inflammation research, caspases stand out as critical mediators. The ability to manipulate and measure the activity of these cysteine-aspartic proteases is paramount for researchers in cell biology, immunology, and drug development. Two compounds frequently encountered in this field are Z-VAD-FMK and this compound. While their names bear a resemblance, their functions are fundamentally different. This guide provides a comprehensive comparison of their roles, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their studies.
Core Functional Distinction: Inhibitor vs. Substrate
The most critical distinction between Z-VAD-FMK and this compound lies in their mechanism of action. Z-VAD-FMK is a potent, irreversible pan-caspase inhibitor, designed to block the activity of most caspases. In contrast, this compound is a fluorogenic substrate used to measure the enzymatic activity of caspases.
-
Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) acts by covalently binding to the catalytic site of caspases, thereby irreversibly inactivating the enzymes.[1][2][3][4][5] This makes it an invaluable tool for preventing apoptosis and studying the downstream consequences of caspase inhibition.[1][6]
-
This compound (Z-Val-Ala-Asp-7-amino-4-methylcoumarin) serves as a reporter molecule. The peptide sequence is recognized and cleaved by active caspases. Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, which can be detected by its fluorescence.[7] This allows for the quantification of caspase activity in cell lysates or purified enzyme preparations.
Comparative Data at a Glance
The following table summarizes the key characteristics of Z-VAD-FMK and this compound:
| Feature | Z-VAD-FMK | This compound |
| Primary Function | Pan-caspase inhibitor | Fluorogenic caspase substrate |
| Mechanism of Action | Irreversibly binds to the catalytic site of caspases | Cleaved by active caspases to release a fluorescent reporter |
| Primary Application | Inhibition of apoptosis, studying caspase-dependent pathways | Quantification of caspase activity |
| Nature of Interaction | Irreversible covalent modification | Enzymatic cleavage |
| Output | Biological effect (e.g., increased cell survival) | Quantitative fluorescence signal |
| Cell Permeability | Cell-permeable | Not typically used on intact cells for measurement |
| Synonyms | Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone | Z-Val-Ala-Asp-AMC, Z-Val-Ala-Asp-7-amino-4-methylcoumarin |
| Chemical Formula | C22H30FN3O7 | C30H34N4O9 |
| Molecular Weight | 467.5 g/mol | 594.6 g/mol |
Signaling Pathways and Experimental Workflows
To visually represent the roles of these compounds, the following diagrams illustrate the apoptotic signaling pathway and a typical experimental workflow for measuring caspase activity.
Caption: Apoptotic signaling pathways and the inhibitory action of Z-VAD-FMK.
Caption: Experimental workflow for a caspase activity assay using this compound.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis using Z-VAD-FMK
This protocol provides a general guideline for using Z-VAD-FMK to inhibit apoptosis in cell culture. The optimal concentration and incubation time should be determined empirically for each cell type and apoptotic stimulus.
Materials:
-
Cells of interest
-
Appropriate cell culture medium and supplements
-
Apoptotic stimulus (e.g., staurosporine, TNF-α)
-
Z-VAD-FMK (stock solution typically 10-50 mM in DMSO)
-
DMSO (vehicle control)
-
Method for assessing apoptosis (e.g., Annexin V/PI staining, TUNEL assay)
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Z-VAD-FMK:
-
Prepare a series of dilutions of Z-VAD-FMK in cell culture medium. A common starting range is 10-100 µM.[1][4][6]
-
Include a vehicle control (DMSO) at the same final concentration as the highest Z-VAD-FMK treatment.
-
Aspirate the old medium from the cells and add the medium containing Z-VAD-FMK or vehicle.
-
Pre-incubate the cells for at least 1-2 hours to allow for cell permeability and target engagement.[8]
-
-
Induction of Apoptosis:
-
Add the apoptotic stimulus to the wells containing Z-VAD-FMK or vehicle.
-
Include a negative control (untreated cells) and a positive control (stimulus only).
-
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis in the positive control group. This can range from a few hours to 24 hours depending on the stimulus and cell type.
-
Assessment of Apoptosis:
-
Harvest the cells and stain them using a chosen method for detecting apoptosis (e.g., Annexin V-FITC and Propidium Iodide).
-
Analyze the samples by flow cytometry or fluorescence microscopy.
-
Expected Outcome: A significant reduction in the percentage of apoptotic cells in the Z-VAD-FMK treated groups compared to the positive control group.
Protocol 2: Caspase Activity Assay using this compound
This protocol describes how to measure caspase activity in cell lysates using this compound.
Materials:
-
Cell lysate from apoptotic and control cells
-
Lysis buffer
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., containing HEPES, DTT, and EDTA)
-
Fluorometer or fluorescence plate reader with excitation at 340-360 nm and emission at 440-460 nm[7]
Procedure:
-
Preparation of Cell Lysates:
-
Induce apoptosis in your cell population of interest.
-
Harvest both treated and untreated (control) cells.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Caspase Activity Assay:
-
In a 96-well black plate, add a consistent amount of protein from each cell lysate to each well.
-
Prepare a reaction mixture by diluting the this compound stock solution in the assay buffer to the desired final concentration (typically 20-50 µM).
-
Add the reaction mixture to each well containing cell lysate.
-
Include a blank control with assay buffer and substrate but no cell lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for AMC.[7]
-
The fluorescence intensity is directly proportional to the caspase activity in the sample.
-
Expected Outcome: A significant increase in fluorescence in the lysates from apoptotic cells compared to the control cell lysates, indicating caspase activation.
Considerations and Alternative Applications
While Z-VAD-FMK is a potent apoptosis inhibitor, it is important to note its potential off-target effects and alternative outcomes. In some cellular contexts, blocking apoptosis with Z-VAD-FMK can shunt the cell death pathway towards necroptosis, a form of programmed necrosis, particularly in the presence of inflammatory stimuli.[9][10][11] Furthermore, Z-VAD-FMK has been observed to have effects independent of its caspase inhibition, such as the suppression of T-cell proliferation.[12]
For measuring caspase activity, other fluorogenic or colorimetric substrates are available, each with varying specificity for different caspases (e.g., Z-DEVD-AMC for caspase-3). The choice of substrate depends on the specific caspase of interest.
Conclusion
Z-VAD-FMK and this compound are both valuable reagents in the study of caspase biology, but they serve distinct and non-interchangeable purposes. Z-VAD-FMK is a tool for intervention, allowing researchers to inhibit caspase activity and explore the functional consequences. This compound, on the other hand, is a tool for measurement, providing a quantitative readout of caspase enzymatic activity. A clear understanding of these differences is essential for the proper design and interpretation of experiments aimed at unraveling the complex roles of caspases in health and disease.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. quora.com [quora.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 12. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Caspase Cleavage Specificity: A Comparative Guide to Z-VAD-FMK and its Alternatives
For researchers, scientists, and drug development professionals, understanding the precise cleavage specificity of caspases is paramount in dissecting apoptotic and inflammatory signaling pathways. The pan-caspase inhibitor Z-VAD-FMK has historically been a cornerstone tool for this purpose. This guide provides a comprehensive comparison of Z-VAD-FMK with alternative inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate informed methodological choices.
Introduction to Caspase Inhibition in Specificity Assays
Caspases, a family of cysteine-aspartic proteases, are central players in programmed cell death (apoptosis) and inflammation. They exhibit distinct substrate specificities, cleaving target proteins after specific tetrapeptide recognition sequences. Determining which caspases are activated in a given biological context and what their downstream targets are is crucial for understanding disease pathogenesis and for the development of targeted therapeutics.
The use of inhibitors is a fundamental technique to probe caspase specificity. By observing how an inhibitor of known or broad specificity affects the cleavage of a substrate, researchers can infer the identity of the active caspase. Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor that has been widely used for this purpose. It acts by covalently binding to the catalytic site of most caspases.[1]
However, the term "pan-caspase" can be misleading, as the inhibitory potency of Z-VAD-FMK varies among different caspases. Furthermore, the discovery of off-target effects necessitates a careful consideration of its use and the exploration of alternative inhibitors. This guide will delve into the specifics of Z-VAD-FMK and compare it to other widely used pan-caspase inhibitors, namely Q-VD-OPh and Boc-D-FMK.
It is important to clarify the terminology regarding "Z-VAD-AMC". While Z-VAD-FMK is an inhibitor, this compound (Benzyloxycarbonyl-Val-Ala-Asp-7-amino-4-methylcoumarin) functions as a fluorogenic substrate for certain caspases, such as caspase-9.[2] The cleavage of the AMC group by an active caspase results in a fluorescent signal. This guide focuses on the use of the inhibitor Z-VAD-FMK in conjunction with fluorogenic substrates like those containing AMC (e.g., DEVD-AMC for caspase-3) to determine cleavage specificity.
Comparative Analysis of Pan-Caspase Inhibitors
The choice of a pan-caspase inhibitor should be guided by its specificity profile, potential off-target effects, and the specific experimental context. The following tables provide a quantitative comparison of Z-VAD-FMK, Q-VD-OPh, and Boc-D-FMK.
Table 1: Inhibitory Potency (IC50/Ki) of Pan-Caspase Inhibitors against Various Human Caspases
| Caspase | Z-VAD-FMK | Q-VD-OPh | Boc-D-FMK |
| Caspase-1 | Ki: 0.8 nM[3] | IC50: 25-400 nM[4][5][6] | - |
| Caspase-2 | Weakly Inhibits[1] | - | - |
| Caspase-3 | IC50: 0.2 nM[7] | IC50: 25-400 nM[4][5][6] | - |
| Caspase-4 | - | - | - |
| Caspase-5 | - | - | - |
| Caspase-6 | Ki: 550 µM[8] | - | Inhibits 14-3-3/Bad pathway |
| Caspase-7 | Ki: 0.3 nM[7] | IC50: 48 nM[4] | - |
| Caspase-8 | IC50: 25-400 nM[4][5][6] | IC50: 25-400 nM[4][5][6] | - |
| Caspase-9 | IC50: 25-400 nM[4][5][6] | IC50: 25-400 nM[4][5][6] | - |
| Caspase-10 | - | IC50: 25-400 nM[4] | - |
| Caspase-12 | - | IC50: 25-400 nM[4] | - |
Table 2: Off-Target Effects and Other Considerations
| Inhibitor | Known Off-Target Effects | Other Considerations |
| Z-VAD-FMK | - Cathepsins[9] - Calpains[9] - NGLY1 (Peptide:N-glycanase 1), leading to autophagy induction[10][11][12][13] | - Potential for FMK group to be metabolized into toxic fluoroacetate.[9] |
| Q-VD-OPh | - Does not induce autophagy via NGLY1 inhibition.[12][13] | - Generally considered more potent and selective than Z-VAD-FMK.[9] - Can cross the blood-brain barrier.[4] |
| Boc-D-FMK | - Cathepsins H and L[14] | - Cell-permeable due to a methyl ester group that is removed by cytoplasmic esterases.[14] - Can induce necroptosis.[9] |
Signaling Pathways and Experimental Workflow
To effectively utilize these inhibitors for determining caspase cleavage specificity, it is essential to understand the underlying apoptotic signaling pathways and the experimental workflow.
The experimental workflow to determine caspase cleavage specificity using an inhibitor like Z-VAD-FMK typically involves a competition assay.
Experimental Protocols
Protocol 1: General Caspase Activity Assay (Fluorometric)
This protocol outlines the measurement of caspase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell culture reagents
-
Apoptosis-inducing agent
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Protein assay reagent (e.g., BCA kit)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.2, 20% sucrose, 0.2% CHAPS, 10 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AMC for caspase-9, Ac-YVAD-AMC for caspase-1) at a stock concentration of 10 mM in DMSO.
-
Pan-caspase inhibitor (Z-VAD-FMK, Q-VD-OPh, or Boc-D-FMK) at a stock concentration of 20 mM in DMSO.[15]
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with an apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with Cell Lysis Buffer on ice for 10-20 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay.
-
Reaction Setup: In a 96-well black microplate, add 50 µg of protein lysate to each well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Inhibitor Addition (for specificity determination): To the appropriate wells, add the pan-caspase inhibitor to the desired final concentration (e.g., 20-100 µM). Add an equivalent volume of DMSO to the control wells. Incubate for 15-30 minutes at room temperature.
-
Substrate Addition: Prepare a 2x substrate working solution by diluting the 10 mM stock to 100 µM in 2x Reaction Buffer. Add 50 µL of the 2x substrate working solution to each well.
-
Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence kinetically over 1-2 hours, with readings every 5-10 minutes. For AMC-based substrates, use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[10][17]
-
Data Analysis: Calculate the rate of the reaction (change in fluorescence over time) for each sample. Compare the rates of the inhibitor-treated samples to the untreated controls to determine the extent of inhibition.
Protocol 2: Substrate Competition Assay for Specificity Profiling
This protocol is designed to identify the specific caspase responsible for cleaving a substrate of interest.
Materials:
-
Same as Protocol 1, with the addition of specific caspase inhibitors (e.g., Ac-DEVD-CHO for caspase-3, Z-IETD-FMK for caspase-8, etc.).
Procedure:
-
Follow steps 1-4 of Protocol 1 to prepare cell lysates.
-
Reaction Setup with Specific Inhibitors: In separate wells of a 96-well plate, set up reactions as in Protocol 1. To different sets of wells, add a panel of specific caspase inhibitors at a concentration known to be effective for their target caspase. Include a no-inhibitor control and a pan-caspase inhibitor control (e.g., Z-VAD-FMK).
-
Substrate Addition and Measurement: Add the fluorogenic substrate of interest and measure fluorescence as described in Protocol 1.
-
Data Analysis: Compare the level of inhibition of substrate cleavage by each specific caspase inhibitor. A significant reduction in cleavage in the presence of a particular inhibitor suggests that its target caspase is primarily responsible for processing the substrate in the cell lysate.
Conclusion
The selection of a pan-caspase inhibitor for studying cleavage specificity is a critical decision that can significantly impact experimental outcomes. While Z-VAD-FMK has been a valuable tool, its known off-target effects, particularly the induction of autophagy through NGLY1 inhibition, warrant careful consideration.[12][13] For studies where autophagy may be a confounding factor, Q-VD-OPh presents a more specific alternative. Boc-D-FMK also offers broad-spectrum caspase inhibition but has its own set of off-target interactions.
Ultimately, the choice of inhibitor should be based on a thorough understanding of its specificity profile and the biological question being addressed. The use of multiple inhibitors in parallel, including both pan-caspase and specific caspase inhibitors, along with complementary techniques such as western blotting for caspase activation, will provide the most robust and reliable data for establishing caspase cleavage specificity.
References
- 1. invivogen.com [invivogen.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Q-VD-OPH | Pan-caspase Inhibitor | Anti-apoptosis | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Z-Tyr-Val-Ala-Asp-pNA (Caspase 1 Substrate) - Echelon Biosciences [echelon-inc.com]
- 12. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ac-Val-Asp-Val-Ala-Asp-AMC (Caspase 2 (ICH-1) Substrate) - Echelon Biosciences [echelon-inc.com]
- 15. rndsystems.com [rndsystems.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-Vad-fmk: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Z-Vad-fmk, a pan-caspase inhibitor, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals.
Z-Vad-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor widely used in apoptosis research. While it is not classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste, proper disposal protocols are necessary to minimize environmental impact and ensure personnel safety.[1] The following procedures outline the recommended steps for the safe disposal of Z-Vad-fmk in both solid and liquid forms.
Personal Protective Equipment (PPE)
Before handling Z-Vad-fmk, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Butyl rubber gloves are recommended, as Z-Vad-fmk is often dissolved in dimethyl sulfoxide (B87167) (DMSO), which can readily penetrate many other types of gloves and carry dissolved substances through the skin.
-
Eye Protection: Safety goggles or glasses should be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat is required to protect against contamination of personal clothing.
Disposal of Solid Z-Vad-fmk
For small quantities of Z-Vad-fmk in its solid, lyophilized form, disposal with regular solid waste is generally permissible.[1] However, it is crucial to consult and adhere to all federal, state, and local regulations, as disposal requirements can vary.
Disposal of Z-Vad-fmk Solutions
Z-Vad-fmk is frequently prepared as a stock solution in DMSO. The disposal of these solutions requires special attention due to the properties of the solvent.
Step-by-Step Disposal Procedure for Z-Vad-fmk in DMSO:
-
Segregate Waste: Collect all waste solutions containing Z-Vad-fmk and DMSO in a designated, properly labeled, and sealed waste container. Do not mix with other waste streams unless permitted by your institution's hazardous waste management plan.
-
Labeling: The waste container must be clearly labeled with its contents, including "Z-Vad-fmk," "DMSO," and any other components of the solution.
-
Storage: Store the sealed waste container in a well-ventilated area, away from heat and sources of ignition, as DMSO is a combustible liquid.
-
Hazardous Waste Pickup: Arrange for the disposal of the waste container through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management service. The preferred method of disposal for DMSO is chemical incineration.[2]
Important Considerations:
-
Do Not Drain Dispose: Due to Z-Vad-fmk being classified as slightly hazardous to water and the properties of DMSO, solutions should not be poured down the drain.
-
Accidental Spills: In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand), place it in a sealed container for disposal, and clean the affected area with soap and water. For larger spills, evacuate the area and follow your institution's emergency procedures.
Summary of Z-Vad-fmk Properties for Disposal
| Property | Value/Information | Citation |
| RCRA Hazardous Waste | No | [1] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
| Common Solvent | Dimethyl Sulfoxide (DMSO) | |
| Solid Disposal | Small quantities with solid waste (check local regulations) | [1] |
| Liquid Disposal | Collect as hazardous waste for incineration | [2] |
| Accidental Release | Wipe up with a damp sponge or mop | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Z-Vad-fmk.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-Vad-amc
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of Z-Vad-amc, a fluorogenic substrate for caspase-1, ensuring that your work is conducted under the safest possible conditions.
Immediate Safety and Handling Precautions
While the Safety Data Sheet (SDS) for this compound (acetate) from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to adhere to standard laboratory best practices when handling this and any other research chemical[1]. The following personal protective equipment (PPE) and handling procedures are recommended to minimize any potential risks.
Personal Protective Equipment (PPE) Recommendations
A comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound, based on a cautious approach that considers the potential hazards of similar compounds.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Gloves | Nitrile or other chemical-resistant gloves | To prevent direct skin contact. While the SDS for this compound does not provide a specific glove recommendation due to a lack of testing, nitrile gloves are a standard for handling many laboratory chemicals[1]. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-rated | To protect eyes from potential splashes or aerosols, even though the SDS states eye protection is "Not required"[1]. |
| Body Protection | Laboratory Coat | Standard | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A fume hood may be necessary for handling large quantities or if dust is generated. | The SDS for this compound states that breathing equipment is "Not required"[1]. However, good laboratory practice dictates minimizing inhalation of any chemical powder. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a standardized operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol provides a general guideline. Always refer to your specific experimental requirements for precise concentrations.
-
Preparation : Ensure all necessary PPE is worn correctly. Work in a chemical fume hood or a well-ventilated area.
-
Weighing : Carefully weigh the desired amount of solid this compound powder using an analytical balance.
-
Dissolution : Add the appropriate volume of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to the weighed powder to achieve the desired stock solution concentration.
-
Storage : Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed containers, protected from light.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Stream Management
| Waste Type | Disposal Procedure |
| Liquid Waste | All solutions containing this compound should be collected in a designated, properly labeled hazardous chemical waste container. Do not dispose of this material down the drain. |
| Solid Waste | Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated solid chemical waste container. |
| Decontamination | After handling, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their scientific endeavors, fostering a culture of safety and responsibility within the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
